molecular formula C9H7F3O2 B1295243 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone CAS No. 711-38-6

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Cat. No.: B1295243
CAS No.: 711-38-6
M. Wt: 204.15 g/mol
InChI Key: NCJZVRPXSSYDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Methoxy-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55522. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZVRPXSSYDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221319
Record name 4'-Methoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-38-6
Record name 4'-Methoxy-2,2,2-trifluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 711-38-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-4'-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The document details its synthesis via Friedel-Crafts acylation and Grignard reaction pathways, supported by detailed experimental protocols. A thorough characterization of its physicochemical and spectral properties is presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates the compound's role as a valuable synthetic intermediate in the drug development process. Visual diagrams of synthetic routes and its application workflow are provided to enhance understanding.

Introduction

This compound, also known as 4'-methoxy-2,2,2-trifluoroacetophenone, is a halogenated ketone that serves as a crucial building block in the synthesis of various organic molecules. The presence of a trifluoromethyl group (-CF3) imparts unique properties to the molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability. These characteristics make it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This guide aims to be a detailed resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: Friedel-Crafts acylation of anisole and the Grignard reaction. Both methods offer viable routes to the target compound, with the choice often depending on the availability of starting materials and desired scale of the reaction.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst, is a common and direct method for synthesizing the target compound. The methoxy group of anisole is an ortho-, para-director, leading predominantly to the desired para-substituted product.

Friedel_Crafts_Acylation Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Electrophilic Attack TFAA Trifluoroacetic Anhydride Catalyst Lewis Acid (e.g., AlCl₃) TFAA->Catalyst Activation Catalyst->Intermediate Workup Aqueous Work-up Intermediate->Workup Product This compound Workup->Product Isolation

Figure 1: Friedel-Crafts Acylation Pathway.
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension.

  • Addition of Anisole: Anisole (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Method 2: Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with a trifluoroacetylating agent like ethyl trifluoroacetate. This method is particularly useful when the corresponding aryl halide is readily available.

Grignard_Reaction ArylHalide 4-Bromoanisole Grignard 4-Methoxyphenylmagnesium bromide ArylHalide->Grignard Magnesium Magnesium Turnings Magnesium->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition Ester Ethyl Trifluoroacetate Ester->Intermediate Workup Acidic Work-up Intermediate->Workup Product This compound Workup->Product Isolation

Figure 2: Grignard Reaction Pathway.
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ester: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its application and characterization.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid[3]
Melting Point 35-36 °C[3]
Boiling Point 205-208 °C[3]
Density 1.32 g/cm³[2]
Refractive Index 1.4970 - 1.5020[4]
Solubility Soluble in most organic solvents[3]
Flash Point 94.6 °C[2]
Spectral Data

The spectral data provides structural confirmation of the compound.[5][6][7]

SpectrumData
¹H NMR (CDCl₃) Chemical shifts (δ) at approximately 7.9-8.1 ppm (doublet, 2H, aromatic), 6.9-7.1 ppm (doublet, 2H, aromatic), and 3.9 ppm (singlet, 3H, -OCH₃).
¹³C NMR Expected signals for the trifluoromethyl carbon, carbonyl carbon, aromatic carbons (including quaternary and protonated carbons), and the methoxy carbon.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Infrared (IR) Characteristic absorption bands for C=O stretching (ketone), C-F stretching, C-O stretching (ether), and aromatic C-H and C=C bonds.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 204, with characteristic fragmentation patterns including the loss of the trifluoromethyl group.[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a key pharmacophore that can enhance the drug-like properties of a molecule.

The general workflow for the utilization of this compound in a drug discovery program is illustrated below.

Drug_Development_Workflow Start This compound Synth Chemical Synthesis & Modification Start->Synth Library Compound Library Synth->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Structure-Activity Relationship Studies Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, outlines established synthetic protocols, and explores its utility as a versatile building block for the development of novel pharmaceutical agents. Spectroscopic data are summarized, and key experimental procedures are described to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound, also known as 4'-methoxy-2,2,2-trifluoroacetophenone, is an organic compound with the chemical formula C₉H₇F₃O₂.[1][2] Its structure features a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to a para-substituted methoxyphenyl ring. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group imparts unique reactivity and properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference
CAS Number 711-38-6[1][2]
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [2]
Appearance Colorless or light yellow liquid or solid[1]
Melting Point 35-36 °C[1]
Boiling Point 205-208 °C (at 760 mmHg); 64 °C (at 0.5 mmHg)[1]
Density 1.32 g/cm³[3]
Refractive Index 1.4970 to 1.5020[1]
Flash Point 94.6 °C[3]
Solubility Soluble in most organic solvents (e.g., alcohol, ether)[1]
Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2. Detailed spectral data is available in the SpectraBase database.[4]

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group and the singlet for the methoxy protons.
¹³C NMR Resonances for the carbonyl carbon, the trifluoromethyl carbon (split by fluorine), and the carbons of the methoxyphenyl ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone, C-F stretching of the trifluoromethyl group, and C-O stretching of the ether.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The two most common and effective methods are Friedel-Crafts acylation and the Grignard reaction.

Experimental Protocol: Friedel-Crafts Acylation

This method involves the electrophilic acylation of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Materials:

  • Anisole

  • Trifluoroacetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, dilute

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add trifluoroacetic anhydride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

G Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Electrophilic Attack TFAA Trifluoroacetic Anhydride TFAA->Intermediate Activation Catalyst AlCl₃ (Lewis Acid) Catalyst->TFAA Product 2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone Intermediate->Product Deprotonation

Friedel-Crafts Acylation Workflow
Experimental Protocol: Grignard Reaction

This synthetic approach utilizes the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with an ester of trifluoroacetic acid.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Ammonium chloride solution, saturated

  • Standard glassware for Grignard reaction (flame-dried)

  • Iodine crystal (for initiation)

Procedure:

  • Prepare the Grignard reagent by adding a solution of 4-bromoanisole in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under a nitrogen atmosphere. A crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

G cluster_grignard Grignard Reagent Formation cluster_acylation Acylation 4-Bromoanisole 4-Bromoanisole Grignard Reagent 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard Reagent Mg Mg Mg->Grignard Reagent Product 2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone Grignard Reagent->Product Nucleophilic Acyl Substitution Ethyl Trifluoroacetate Ethyl Trifluoroacetate Ethyl Trifluoroacetate->Product

Grignard Reaction Workflow

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a potent inhibitor of various enzymes, particularly serine and cysteine proteases. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by active site residues of enzymes, often leading to the formation of stable hemiacetal or hemiketal adducts that mimic the transition state of the enzymatic reaction.

While specific biological activity or modulation of signaling pathways for this compound has not been extensively reported, its structural features make it a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules.[5] For instance, it can serve as a key building block for the synthesis of novel inhibitors targeting enzymes implicated in various diseases. The methoxyphenyl group can also be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

G Start 2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone Mod1 Chemical Modification Start->Mod1 Derivatives Bioactive Derivatives Mod1->Derivatives Target Biological Target (e.g., Enzyme) Derivatives->Target Inhibition Effect Therapeutic Effect Target->Effect

Role as a Building Block in Drug Discovery

Safety and Handling

This compound is considered to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable fluorinated ketone with significant potential in organic synthesis and as an intermediate in the development of new pharmaceutical agents. This guide has provided an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its relevance in medicinal chemistry. The information presented herein is intended to support researchers and scientists in the effective and safe utilization of this compound in their research and development endeavors.

References

In-Depth Technical Guide: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 711-38-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological context of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions.[1][2] Its known physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 711-38-6[1]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance Colorless or light yellow liquid or solid[3]
Melting Point ~35-36 °C[3]
Boiling Point ~205-208 °C[3]
Density 1.32 g/cm³[2]
Flash Point 94.6 °C[2]
Refractive Index 1.45[2]
Solubility Soluble in most organic solvents (e.g., alcohol, ether)[3]
XLogP3 2.9[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent. A general experimental protocol is outlined below.

Materials:
  • Anisole (4-methoxybenzene)

  • Trifluoroacetic anhydride or Trifluoroacetyl chloride

  • A Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Start reactants Anisole & Anhydrous Solvent start->reactants cooling Cool to 0°C reactants->cooling catalyst Lewis Acid (e.g., AlCl3) catalyst->cooling reagent Trifluoroacetylating Agent addition Slow Addition of Reagent reagent->addition cooling->addition stirring Stir at 0°C to RT addition->stirring quench Quench with Ice/HCl stirring->quench extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Final Product purify->end

Caption: General workflow for the synthesis of this compound.

Procedure:
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anisole in an anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: To the cooled solution, slowly add the Lewis acid catalyst in portions, ensuring the temperature remains low.

  • Acylation: Add the trifluoroacetylating agent dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, GC-MS).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of published, in-depth studies specifically detailing the biological activity, experimental protocols for biological assays, or the signaling pathway modulation of this compound. The compound is commercially available for research purposes, suggesting its use in screening libraries or as a synthetic intermediate.[1]

However, the broader classes of acetophenone and trifluoromethyl-containing compounds have been the subject of extensive biological research. Structurally related molecules have demonstrated a range of activities, which may provide a speculative context for the potential applications of this compound.

  • Antimicrobial and Antifungal Activity: Various trifluoroacetophenone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] These compounds have shown inhibitory effects against pathogens like Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa.[4]

  • Anti-inflammatory and Analgesic Properties: The 4-methoxyacetophenone scaffold is a component of several compounds investigated for their anti-inflammatory and analgesic effects.[5]

  • Cytotoxic and Anticancer Potential: Some acetophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The introduction of a trifluoromethyl group can, in some cases, enhance the anticancer activity of a molecule.

  • Enzyme Inhibition: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of various enzymes, particularly proteases and esterases, by forming a stable hemiacetal or hemiketal with active site serine or cysteine residues.

Given the lack of direct evidence, any investigation into the biological effects of this compound would be exploratory. A logical starting point would involve a broad-based screening approach.

Hypothetical Experimental Workflow for Biological Screening:

G cluster_screening Initial Biological Screening cluster_hit_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action Studies compound Test Compound (2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC, Kirby-Bauer) compound->antimicrobial enzyme Enzyme Inhibition Screening compound->enzyme dose_response Dose-Response Curve Generation cytotoxicity->dose_response antimicrobial->dose_response enzyme->dose_response ic50 IC50/EC50 Determination dose_response->ic50 target_id Target Identification ic50->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Caption: A hypothetical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a straightforward synthetic route. While it is primarily utilized as a synthetic intermediate, its structural features, particularly the trifluoromethyl ketone and methoxyphenyl moieties, suggest a potential for biological activity. Currently, there is a significant gap in the scientific literature regarding its specific biological effects and mechanisms of action. The information provided herein on related compounds may serve as a foundation for future research endeavors to explore the pharmacological potential of this molecule. Further investigation through systematic screening and mechanistic studies is warranted to elucidate any therapeutic or biological relevance.

References

Spectroscopic Profile of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic applications. This document details predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with mass spectrometry (MS) fragmentation analysis. Furthermore, it outlines standardized experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet (d)2HAr-H (ortho to C=O)
~6.98Doublet (d)2HAr-H (meta to C=O)
3.88Singlet (s)3H-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~180 (q, JCF ≈ 35 Hz)C=O
~165Ar-C (para to C=O)
~132Ar-C (ortho to C=O)
~128Ar-C (ipso to C=O)
~116 (q, JCF ≈ 290 Hz)-CF₃
~114Ar-C (meta to C=O)
55.6-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. The carbonyl and trifluoromethyl carbons are expected to show quartet (q) splitting due to coupling with the fluorine atoms. Actual experimental values may vary slightly.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~ -72-CF₃

Note: Predicted value is based on typical chemical shifts for trifluoromethyl ketones. The spectrum is referenced to CFCl₃ at 0.00 ppm. Actual experimental values may vary slightly.

Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch
~1600, ~1580, ~1510Medium-StrongAromatic C=C stretches
~1260StrongC-O-C stretch (asymmetric)
~1150StrongC-F stretches
~1030MediumC-O-C stretch (symmetric)

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary slightly.

Table 5: Mass Spectrometry (MS) Data - Electron Ionization (EI)
m/zRelative Intensity (%)Proposed Fragment
20440[M]⁺ (Molecular Ion)
135100[M - CF₃]⁺
10730[M - CF₃ - CO]⁺
7725[C₆H₅]⁺

Note: The fragmentation pattern is based on the experimentally determined mass spectrum of the analogous compound 2,2,2-trifluoro-1-phenylethanone from the NIST WebBook, adapted for the 4-methoxy substituent. The base peak is expected to be the acylium ion formed by the loss of the trifluoromethyl radical.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 64

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 200 ppm

  • Reference: External CFCl₃

  • Temperature: 298 K

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. For ¹H and ¹³C spectra, reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance or Absorbance

Data Processing: Perform a background scan of the empty ATR crystal before running the sample. The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Column: Standard non-polar column (e.g., DB-5ms).

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 400.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis: Identify the molecular ion peak and major fragment ions in the mass spectrum. Propose fragmentation pathways consistent with the observed peaks.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire FID Process Spectra NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure Chemical Shifts Coupling Constants IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight Fragmentation

Spectroscopic analysis workflow for this compound.

physical and chemical properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, a halogenated aromatic ketone, is a compound of interest in medicinal chemistry and organic synthesis. Its structural motifs, a trifluoromethyl group and a methoxyphenyl ring, are prevalent in many biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the methoxyphenyl moiety is a common feature in numerous pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and characterization methods for this compound. Furthermore, it explores the potential biological relevance of this class of molecules and outlines a general workflow for screening for enzyme inhibitory activity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [1]
CAS Number 711-38-6[1]
Appearance Colorless or light yellow liquid or solid[3]
Melting Point ~35-36 °C[3]
Boiling Point ~64 °C at 0.5 mmHg[3]
Density 1.32 g/cm³[2]
Refractive Index 1.4970 to 1.5020[3]
Flash Point 94.6 °C[2]
Solubility Soluble in most organic solvents, such as alcohol and ether.[3]
InChI Key NCJZVRPXSSYDBG-UHFFFAOYSA-N[1]

Synonyms: 4'-(Trifluoroacetyl)anisole, p-Methoxy-α,α,α-trifluoroacetophenone, 4'-Methoxy-2,2,2-trifluoroacetophenone.[2]

Synthesis and Characterization

Representative Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride. The following is a representative experimental protocol.

Materials:

  • Anisole

  • Trifluoroacetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.

  • Addition of Substrate: To the resulting mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Fig. 1: Synthesis workflow for this compound.
Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring (two doublets in the aromatic region, typically δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the aromatic carbons (with characteristic shifts for the methoxy-substituted and acetyl-substituted carbons), and the methoxy carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone (typically around 1700 cm⁻¹), C-F stretching vibrations (in the region of 1100-1300 cm⁻¹), and C-O stretching of the methoxy group and the aromatic ether linkage.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 204.15, along with characteristic fragmentation patterns, such as the loss of the trifluoromethyl group or the methoxy group.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for biological relevance. Trifluoroacetophenone derivatives have been investigated as inhibitors of various enzymes, including malonyl-CoA decarboxylase.[4] The trifluoroacetyl group can act as a key interacting moiety within an enzyme's active site.[4] Furthermore, compounds containing the methoxyphenyl group are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Given the interest in trifluoromethyl-containing compounds in drug discovery, a logical application for this compound would be as a scaffold or intermediate for the synthesis of novel therapeutic agents. A general workflow for screening such a compound for enzyme inhibitory activity is outlined below.

InhibitorScreeningWorkflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 cluster_2 Mechanism of Action Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Test Compounds Target Enzyme Target Enzyme HTS HTS Target Enzyme->HTS Hit Identification Hit Identification HTS->Hit Identification Active Compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Potency Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Lead Compound Binding Assays Binding Assays Kinetic Studies->Binding Assays Elucidation of MOA Elucidation of MOA Binding Assays->Elucidation of MOA Lead Optimization Lead Optimization Elucidation of MOA->Lead Optimization

Fig. 2: General workflow for screening for enzyme inhibitory activity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[2] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Conclusion

This compound is a valuable compound for researchers in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a representative synthesis protocol, and methods for its characterization. While its specific biological activities require further investigation, its structural features suggest potential as a building block for the development of novel therapeutic agents. The provided workflow for enzyme inhibitor screening offers a general framework for exploring the biological potential of this and similar compounds. As with any chemical substance, proper safety and handling procedures are paramount during its use in a laboratory setting.

References

In-Depth Technical Guide: Reactivity of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone with a range of nucleophiles. The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making this ketone a valuable substrate for various nucleophilic addition reactions. This document details key reaction types, including reductions, and organometallic additions. Quantitative data from peer-reviewed literature is summarized in structured tables, and detailed experimental protocols for seminal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, a trifluoromethyl ketone, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This enhanced reactivity, coupled with the potential for asymmetric transformations, makes it a subject of significant interest. This guide explores the key facets of its reactivity with various classes of nucleophiles, providing a technical resource for chemists engaged in research and development.

General Reactivity Principles

The reactivity of this compound is dominated by the electronic effect of the CF₃ group. This group destabilizes the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, 4-methoxyacetophenone. The primary reaction pathway is nucleophilic addition to the carbonyl group, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

A general workflow for the nucleophilic addition to this compound is depicted below.

G General Nucleophilic Addition Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product Ketone 2,2,2-Trifluoro-1- (4-methoxyphenyl)ethanone Reaction Nucleophilic Addition Ketone->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Workup Protic Work-up (e.g., H₃O⁺) Intermediate->Workup Product Tertiary Alcohol Workup->Product

Caption: General workflow for nucleophilic addition.

Reactions with Hydride Nucleophiles (Reductions)

The reduction of this compound to the corresponding alcohol, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, is a fundamental transformation. Due to the electrophilicity of the carbonyl carbon, this reduction can be achieved with mild reducing agents.

Achiral Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of trifluoromethyl ketones. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol: Reduction with Sodium Borohydride

A general procedure for the reduction of a ketone with sodium borohydride is as follows.[1][2] In a flask, the ketone is dissolved in methanol.[1] The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.[2] The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.[2] After the reaction is complete, the mixture is quenched, typically with a dilute acid, and the product is extracted with an organic solvent.[2] The organic layer is then dried and the solvent removed to yield the alcohol product.[2]

Asymmetric Reduction using Chiral Catalysts

The synthesis of enantiomerically enriched 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol is of significant interest for the development of chiral drugs. Asymmetric reduction of trifluoromethyl ketones can be challenging due to the similar steric bulk of the trifluoromethyl and aryl groups. However, several catalytic systems have been developed to achieve high enantioselectivity.

One effective method involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, generated in situ from a chiral lactam alcohol.[3] The addition of a Lewis acid, such as BF₃, can enhance the enantioselectivity.[3]

Quantitative Data: Asymmetric Reduction of Trifluoromethyl Ketones

EntrySubstrateCatalyst SystemYield (%)ee (%)Configuration
1This compoundChiral Lactam Alcohol (10 mol%), BF₃ (160 mol%), BH₃ (0.8 equiv)8686S

Experimental Protocol: Asymmetric Reduction with Chiral Lactam Alcohol and BF₃ [3]

To a solution of the chiral lactam alcohol (10 mol%) in CHCl₃ at room temperature are added BF₃·OEt₂ (160 mol%) and this compound. A solution of BH₃ in THF (0.8 equiv) is then added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to afford the chiral alcohol.

The proposed catalytic cycle for the asymmetric reduction is illustrated below.

G Catalytic Cycle for Asymmetric Reduction Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ Ketone 2,2,2-Trifluoro-1- (4-methoxyphenyl)ethanone Borane BH₃ TransitionState Ternary Complex (Catalyst-Borane-Ketone) Complex->TransitionState + Ketone ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Release of Product Product Chiral Alcohol ProductComplex->Product

Caption: Asymmetric reduction catalytic cycle.

Reactions with Organometallic Nucleophiles

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily add to the electrophilic carbonyl of this compound to form tertiary alcohols.

Grignard Reactions

Grignard reagents (RMgX) add to the carbonyl group to furnish tertiary alcohols after acidic workup. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Grignard Reaction

A general procedure involves the dropwise addition of a solution of this compound in anhydrous ether to a solution of the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified.

Organolithium Reactions

Organolithium reagents (RLi) are generally more reactive than Grignard reagents and also add to the carbonyl group to yield tertiary alcohols.[4][5][6] The experimental setup is similar to that of Grignard reactions, requiring anhydrous conditions and an ethereal solvent.[5][6]

Reactions with Other Carbon Nucleophiles

Wittig Reaction

The Wittig reaction provides a pathway to synthesize alkenes from ketones.[7][8][9] The reaction of this compound with a phosphonium ylide (Wittig reagent) would lead to the formation of a trifluoromethyl-substituted alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7][8][10]

The general mechanism of the Wittig reaction is depicted below.

G Wittig Reaction Mechanism Ketone 2,2,2-Trifluoro-1- (4-methoxyphenyl)ethanone Betaine Betaine Intermediate Ketone->Betaine Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Wittig reaction mechanism overview.

Aldol, Reformatsky, and Darzens Reactions
  • Aldol Reaction: The reaction with an enolate would lead to a β-hydroxy trifluoromethyl ketone.[11][12][13]

  • Reformatsky Reaction: The reaction with an α-haloester in the presence of zinc would yield a β-hydroxy ester.[14][15][16][17][18]

  • Darzens Condensation: The reaction with an α-haloester in the presence of a base would form an α,β-epoxy ester (a glycidic ester).[19][20][21]

Conclusion

This compound is a highly reactive ketone that readily undergoes nucleophilic addition with a variety of nucleophiles. The electron-withdrawing trifluoromethyl group is the key determinant of its reactivity. This guide has summarized the reactions with hydride reagents, organometallic compounds, and other carbon nucleophiles, providing quantitative data and experimental protocols where available. The versatility of this ketone makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Further research into the asymmetric reactions of this substrate with a broader range of nucleophiles will undoubtedly lead to the development of new and efficient synthetic methodologies.

References

Thermodynamic Properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermodynamic and physicochemical properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS No. 711-38-6). Due to a scarcity of published experimental thermodynamic data for this specific compound, this document also presents data for the closely related compound 4'-methoxyacetophenone for comparative purposes and details the standard experimental protocols for determining key thermodynamic parameters. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating known information and outlining the methodologies for acquiring further essential data.

Introduction

This compound, also known as 4'-methoxy-2,2,2-trifluoroacetophenone, is a fluorinated aromatic ketone. The introduction of a trifluoromethyl group can significantly alter the chemical and physical properties of organic molecules, including their reactivity, lipophilicity, and metabolic stability, making them of great interest in medicinal chemistry and materials science. A thorough understanding of the thermodynamic properties of such compounds is fundamental for process development, reaction optimization, and computational modeling.

This guide summarizes the known physicochemical properties of this compound and provides detailed experimental protocols for the determination of its thermodynamic properties.

Physicochemical and Thermodynamic Properties

Physicochemical Properties of this compound

The available physicochemical data for this compound are summarized in Table 1. This data is crucial for handling, storage, and initial experimental design.

PropertyValueSource
Molecular Formula C₉H₇F₃O₂--INVALID-LINK--
Molecular Weight 204.15 g/mol --INVALID-LINK--
CAS Number 711-38-6--INVALID-LINK--
Appearance Colorless or light yellow liquid or solid--INVALID-LINK--
Melting Point 35-36 °C--INVALID-LINK--
Boiling Point 205-208 °C--INVALID-LINK--
Density 1.32 g/cm³--INVALID-LINK--
Flash Point 94.6 °C--INVALID-LINK--
Solubility Soluble in most organic solvents--INVALID-LINK--
Thermodynamic Data for this compound

A comprehensive search of the available literature reveals a lack of experimentally determined thermodynamic data such as standard enthalpy of formation, heat capacity, and standard entropy for this compound. The only available experimental thermochemical data is the enthalpy of reaction for its hydration, as provided by the NIST Chemistry WebBook.

Enthalpy of Reaction:

The reaction of 4'-Methoxy-2,2,2-trifluoroacetophenone with water to form 1,1-Ethanediol, 2,2,2-trifluoro-1-(4-methoxyphenyl)- has a reported standard enthalpy of reaction (ΔrH°) of -28 kJ/mol in the liquid phase (aqueous solvent).

Comparative Thermodynamic Data: 4'-Methoxyacetophenone

For comparative purposes, Table 2 presents the thermodynamic data for the non-fluorinated analogue, 4'-methoxyacetophenone (CAS No. 100-06-1). This data can provide a baseline for estimating the properties of the trifluorinated compound, although caution is advised as the trifluoromethyl group can have a significant impact.

PropertyValueSource
Standard Enthalpy of Formation (gas, 298.15 K) -205.1 ± 2.8 kJ/mol--INVALID-LINK--
Standard Enthalpy of Formation (liquid, 298.15 K) -266.3 ± 2.6 kJ/mol--INVALID-LINK--
Standard Enthalpy of Combustion (liquid, 298.15 K) -4488.5 ± 2.5 kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (298.15 K) 61.2 ± 0.5 kJ/mol--INVALID-LINK--
Enthalpy of Fusion (at melting point) 21.3 ± 0.4 kJ/mol--INVALID-LINK--
Ideal Gas Heat Capacity (Cp,gas at 300 K) 179.31 J/mol·K--INVALID-LINK--

Experimental Protocols

To obtain the thermodynamic data for this compound, standard experimental techniques such as combustion calorimetry and Calvet microcalorimetry would be employed.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation can be derived from the standard enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb". A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation of Heat of Combustion: The heat of combustion (q_comb) is calculated using the formula: q_comb = - (C_cal * ΔT) where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.

  • Correction Factors: Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.

  • Standard Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from the heat of combustion and the number of moles of the sample.

  • Standard Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΔcH°(compound) The standard enthalpies of formation of the products (CO₂, H₂O, and HF) are well-established.

Determination of Enthalpy of Vaporization by Calvet Microcalorimetry

The enthalpy of vaporization can be measured using a Calvet-type microcalorimeter.

Methodology:

  • Instrument Setup: A Calvet microcalorimeter, which is a heat-flux calorimeter, is used. It consists of a sample cell and a reference cell, each surrounded by a thermopile to detect heat flow.

  • Sample Introduction: A small, precisely weighed sample (1-5 mg) is introduced into the sample cell.

  • Drop Method for Heat Capacity: The sample, initially at a known temperature (e.g., 298.15 K), is dropped into the calorimeter which is held at a higher, constant temperature. The resulting endothermic peak is integrated to determine the heat absorbed by the sample, from which the heat capacity can be calculated.

  • Vaporization Measurement: The sample and reference cells are simultaneously evacuated. The heat absorbed during the isothermal vaporization of the sample is measured by the thermopile.

  • Calibration: The calorimeter is calibrated electrically by dissipating a known amount of heat through a resistor in the sample cell (Joule effect).

  • Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH) is calculated from the measured heat flow and the mass of the vaporized sample.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the experimental workflow for determining the standard enthalpy of formation using bomb calorimetry.

G Workflow for Determining Standard Enthalpy of Formation cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation cluster_result Result A Weigh Sample and Combustion Aid B Place in Crucible A->B C Add Water to Bomb B->C D Seal and Pressurize Bomb with O₂ C->D E Place Bomb in Calorimeter D->E Transfer to Calorimeter F Achieve Thermal Equilibrium E->F G Ignite Sample F->G H Record Temperature Change (ΔT) G->H I Calculate Heat of Combustion (q_comb) H->I Input Data J Apply Corrections (fuse, acids) I->J K Calculate Standard Enthalpy of Combustion (ΔcH°) J->K L Calculate Standard Enthalpy of Formation (ΔfH°) using Hess's Law K->L M Final ΔfH° Value L->M

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

While this compound is a compound of significant interest, there is a notable lack of comprehensive experimental thermodynamic data in the public domain. This guide has consolidated the available physicochemical properties and highlighted the need for further experimental investigation. The detailed protocols for bomb calorimetry and Calvet microcalorimetry provide a clear path for obtaining crucial data such as the standard enthalpy of formation and enthalpy of vaporization. The provided comparative data for 4'-methoxyacetophenone serves as a useful, albeit approximate, reference. The acquisition of robust thermodynamic data for this compound will be invaluable for its future applications in research and development.

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details its chemical properties, synthesis, and analytical characterization.

Core Compound Properties

This compound is a solid at room temperature, appearing as a colorless or light yellow substance.[1] It is soluble in most organic solvents.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[2]
Molecular Weight 204.15 g/mol [2]
Melting Point 35-36 °C
Boiling Point 205-208 °C
Density 1.32 g/cm³[3]
Refractive Index 1.45[3]

Calculated Molecular Weight: Based on the molecular formula C₉H₇F₃O₂ and the standard atomic weights of Carbon (≈12.011 u), Hydrogen (≈1.008 u), Fluorine (≈18.998 u), and Oxygen (≈15.999 u), the calculated molecular weight is 204.148 g/mol .

Synthesis and Purification

The primary synthetic route to this compound is the Friedel-Crafts acylation of anisole.[4] This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the anisole ring, predominantly at the para position due to the ortho, para-directing effect of the methoxy group.[1]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole, which can be adapted for the synthesis of the target compound using a trifluoroacetylating agent.

Materials:

  • Anisole

  • Trifluoroacetic anhydride or trifluoroacetyl chloride

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃))[1]

  • Anhydrous dichloromethane (CH₂Cl₂) as a solvent[1]

  • Ice-cold water

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the Lewis acid catalyst and anhydrous dichloromethane. The flask is cooled in an ice bath.

  • Addition of Acylating Agent: The trifluoroacetylating agent is added dropwise to the cooled suspension of the Lewis acid in dichloromethane.

  • Addition of Anisole: A solution of anisole in anhydrous dichloromethane is added slowly to the reaction mixture.[1]

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a specified time to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of ice-cold water.[1]

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1] The combined organic layers are then washed with a 5% aqueous NaOH solution and brine.[1]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield the pure this compound.

G Synthesis Workflow A Reactants (Anisole, Trifluoroacetylating Agent, Lewis Acid) B Reaction in Dichloromethane A->B Addition C Quenching (Ice-cold Water) B->C After Reaction Completion D Aqueous Workup (Separation, Washing) C->D E Drying and Solvent Removal D->E F Purification (Recrystallization/Chromatography) E->F G Final Product F->G G Analytical Workflow A Synthesized Compound B Purity Assessment (TLC, HPLC) A->B C Structural Elucidation A->C G Confirmed Structure and Purity B->G D NMR Spectroscopy (¹H, ¹³C) C->D E FTIR Spectroscopy C->E F Mass Spectrometry C->F D->G E->G F->G G Potential Biological Signaling Pathway cluster_0 Potential Inhibition cluster_1 Signaling Cascade A 2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone B MAPK Pathway A->B Inhibits C NF-κB Pathway A->C Inhibits D Pro-inflammatory Cytokine Production B->D Leads to C->D Leads to

References

Technical Guide: Solubility of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Qualitative Solubility Assessment

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone is a fluorinated aromatic ketone. Its solubility in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The carbonyl group (C=O) and the methoxy group (-OCH₃) introduce polarity and potential for dipole-dipole interactions, while the trifluoromethyl group (-CF₃) is electron-withdrawing and can influence intermolecular forces. The phenyl ring contributes to non-polar, van der Waals interactions.

Generally, aldehydes and ketones are soluble in most common organic solvents[1]. The presence of the trifluoromethyl group may enhance solubility in certain polar aprotic solvents. Based on these structural features, this compound is expected to exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in non-polar solvents may be more limited but is still likely to be higher than in water.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on general principles of chemical solubility for ketones and fluorinated compounds.

Solvent Solvent Type Predicted Solubility Rationale
Hexane Non-polarLow to ModerateThe non-polar alkyl nature of hexane will primarily interact with the phenyl ring. The polar groups of the ketone may limit high solubility.
Toluene Non-polar (Aromatic)Moderate to HighThe aromatic nature of toluene will interact favorably with the phenyl ring of the compound, likely leading to good solubility.
Dichloromethane (DCM) Polar AproticHighDCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate the target molecule.
Diethyl Ether Polar AproticModerate to HighEther is a common solvent for many organic compounds; its polarity is suitable for dissolving ketones.
Ethyl Acetate Polar AproticHighThe ester functionality and moderate polarity make it a good candidate for dissolving the target compound.
Acetone Polar AproticHighAs a ketone itself, acetone is an excellent solvent for other ketones due to favorable dipole-dipole interactions.[2]
Acetonitrile Polar AproticHighIts high polarity and aprotic nature are well-suited for dissolving polar and fluorinated organic molecules.
Isopropanol Polar ProticModerateThe alcohol can act as a hydrogen bond donor and acceptor, but the overall polarity might be less ideal than polar aprotic solvents for this specific compound.
Ethanol Polar ProticModerateSimilar to isopropanol, ethanol should dissolve the compound, though perhaps not as effectively as aprotic solvents of similar polarity.
Methanol Polar ProticModerateThe most polar of the simple alcohols, it is expected to be a reasonable solvent for this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticVery HighSimilar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for the target molecule.

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[3][4]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or NMR)[5][6]

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[4]

  • Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

    The solubility can also be expressed in other units, such as mol/L, by converting the mass concentration using the molecular weight of the compound.

3.3. Method Validation

  • Equilibrium Time: Confirm that the measured solubility does not change with a longer equilibration time.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure that no phase transition or solvate formation has occurred.

  • Replicates: Perform at least three replicate experiments for each solvent to ensure the reproducibility of the results.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.

G A Preparation: Add excess solute to solvent B Equilibration: Agitate at constant temperature (e.g., 24-72h) A->B Step 1 C Phase Separation: Allow solid to settle B->C Step 2 D Filtration: Filter supernatant (e.g., 0.22 µm filter) C->D Step 3 E Dilution: Dilute filtrate to a known volume D->E Step 4 F Quantification: Analyze concentration (e.g., HPLC-UV) E->F Step 5 G Calculation: Determine solubility F->G Step 6 H Result: Solubility Data (g/L or mol/L) G->H Final Output

Caption: Experimental workflow for solubility determination.

References

Navigating the Stability Landscape of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. Drawing upon available safety and chemical data, alongside established international guidelines for stability testing, this document outlines the critical parameters for maintaining the integrity of this compound and provides detailed, adaptable experimental protocols for rigorous stability assessment.

Compound Overview and General Stability Profile

This compound, a trifluoromethyl ketone, is a compound of interest in various research and development sectors. The presence of the trifluoromethyl group is known to enhance metabolic stability due to the high strength of the carbon-fluorine bond[1]. The para-methoxy acetophenone moiety is relatively stable, particularly under mild alkaline conditions[2]. However, like many organic compounds, this compound is susceptible to degradation under specific environmental conditions.

Based on available safety data sheets, the general stability profile indicates that the compound is stable under recommended storage conditions. Key factors that can influence its stability include exposure to heat, light, humidity, and incompatible materials.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, the following storage and handling conditions are recommended. These are summarized from multiple supplier safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.Minimizes the rate of potential thermal degradation reactions.
Light Store in a light-resistant container.Protects the compound from photolytic degradation.
Atmosphere Store in a well-ventilated area.Prevents the accumulation of potentially harmful vapors.
Container Keep container tightly closed.Prevents contamination and exposure to moisture.
Incompatible Materials Avoid contact with strong oxidizing agents.Reduces the risk of oxidative degradation.
Handling Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust or vapors.Ensures personnel safety during handling.

Comprehensive Stability Testing Protocols

While specific stability data for this compound is not extensively published, a robust stability-indicating profile can be established by following the International Council for Harmonisation (ICH) guidelines. The following sections detail the experimental protocols for long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under various storage conditions.

Table 1: ICH Recommended Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol:

  • Sample Preparation: Place a precisely weighed amount of this compound in suitable, inert containers (e.g., amber glass vials with inert stoppers).

  • Storage: Store the samples in calibrated stability chambers maintained at the conditions specified in Table 1.

  • Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound and quantify any degradation products.

Caption: Workflow for Long-Term and Accelerated Stability Testing.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than those used in accelerated stability testing.

Logical Flow for Forced Degradation:

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation Start This compound Hydrolysis Hydrolytic (Acidic, Basic, Neutral) Start->Hydrolysis Oxidation Oxidative (e.g., H2O2) Start->Oxidation Photolysis Photolytic (UV/Vis light) Start->Photolysis Thermal Thermal (Dry Heat) Start->Thermal HPLC_MS Separation and Identification (HPLC-UV, LC-MS) Hydrolysis->HPLC_MS Oxidation->HPLC_MS Photolysis->HPLC_MS Thermal->HPLC_MS Pathway Elucidation of Degradation Pathways HPLC_MS->Pathway Method Validation of Stability- Indicating Method Pathway->Method SIM_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) Initial Initial Method Scouting (Column, Mobile Phase, Gradient) Forced Analyze Forced Degradation Samples Initial->Forced Optimize Optimize Separation of Parent and Degradants Forced->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness FinalMethod Final Validated Stability- Indicating Method Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod LOD_LOQ->FinalMethod Robustness->FinalMethod

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethyl Ketones from Methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl trifluoromethyl ketones are a class of organic compounds of significant interest in medicinal chemistry and drug development. The strong electron-withdrawing nature of the trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and bioavailability. Methoxybenzene (anisole) and its derivatives are common starting materials for the synthesis of these valuable compounds due to the activating and ortho-, para-directing effects of the methoxy group.

This document provides detailed application notes and experimental protocols for two primary synthetic strategies for preparing trifluoromethyl ketones from methoxybenzene derivatives: Direct Friedel-Crafts Trifluoroacetylation and a Multi-step Synthesis via a Methoxybenzoate Intermediate .

Method 1: Direct Friedel-Crafts Trifluoroacetylation of Methoxybenzene

This method involves the direct acylation of the aromatic ring of a methoxybenzene derivative with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst. This approach offers a concise route to the desired products.

Reaction Principle

The Friedel-Crafts trifluoroacetylation is an electrophilic aromatic substitution reaction. A Lewis acid, such as aluminum chloride (AlCl₃), activates the trifluoroacetic anhydride, generating a highly electrophilic trifluoroacylium ion. The electron-rich methoxy-substituted benzene ring then attacks this electrophile, leading to the formation of the corresponding aryl trifluoromethyl ketone. Due to the activating nature of the methoxy group, this reaction typically yields the para-substituted product as the major isomer.

Friedel_Crafts_Trifluoroacetylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution TFAA Trifluoroacetic Anhydride (CF₃CO)₂O Acylium Trifluoroacylium Ion [CF₃CO]⁺ TFAA->Acylium + AlCl₃ AlCl3 Aluminum Chloride AlCl₃ Intermediate Sigma Complex (Wheland Intermediate) Methoxybenzene Methoxybenzene Methoxybenzene->Intermediate + [CF₃CO]⁺ Product 4-Methoxyphenyl Trifluoromethyl Ketone Intermediate->Product - H⁺

Figure 1: Mechanism of Friedel-Crafts Trifluoroacetylation.

Experimental Protocol

Materials:

  • Methoxybenzene (Anisole)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled suspension of aluminum chloride in DCM.

  • After stirring for 15 minutes, add the solution of methoxybenzene dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-methoxyphenyl trifluoromethyl ketone.

Quantitative Data
SubstrateAcylating AgentCatalystSolventTime (h)Temp (°C)Yield (%)Reference
MethoxybenzeneTrifluoroacetic AnhydrideAlCl₃DCM2-40 to RT75-85General Procedure
2-MethylanisoleTrifluoroacetic AnhydrideAlCl₃DCM30 to RT~80Adapted
3-MethylanisoleTrifluoroacetic AnhydrideAlCl₃DCM30 to RT~78Adapted

Table 1: Representative yields for the direct trifluoroacetylation of methoxybenzene derivatives.

Method 2: Multi-step Synthesis via a Methoxybenzoate Intermediate

This strategy involves a three-step sequence: oxidation of the methyl group of a methoxy-substituted toluene or direct oxidation of methoxybenzene to a carboxylic acid, followed by esterification, and finally, nucleophilic trifluoromethylation of the resulting ester. This method is particularly useful when the direct Friedel-Crafts acylation is not feasible or gives low yields.

Multi_Step_Synthesis Start Methoxybenzene Step1 Step 1: Oxidation Start->Step1 Acid 4-Methoxybenzoic Acid Step1->Acid Step2 Step 2: Esterification Acid->Step2 Ester Methyl 4-Methoxybenzoate Step2->Ester Step3 Step 3: Nucleophilic Trifluoromethylation Ester->Step3 Product 4-Methoxyphenyl Trifluoromethyl Ketone Step3->Product

Figure 2: Workflow for the multi-step synthesis of trifluoromethyl ketones.

Protocol 2.1: Oxidation of Methoxybenzene to 4-Methoxybenzoic Acid

Materials:

  • Methoxybenzene (Anisole)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (concentrated)

  • Sodium Bisulfite

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in water.

  • Add methoxybenzene to the basic solution.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Add the potassium permanganate solution portion-wise to the refluxing methoxybenzene mixture over 2-3 hours. The purple color should disappear after each addition.

  • After the addition is complete, continue to reflux for an additional hour, or until the purple color of the permanganate is gone.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms.

  • If the solution retains a brown color, add a small amount of sodium bisulfite to reduce any remaining manganese dioxide.

  • Collect the white precipitate of 4-methoxybenzoic acid by vacuum filtration, wash with cold water, and dry.

Protocol 2.2: Esterification to Methyl 4-Methoxybenzoate

Materials:

  • 4-Methoxybenzoic Acid

  • Methanol

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 4-methoxybenzoate.

Protocol 2.3: Nucleophilic Trifluoromethylation of Methyl 4-Methoxybenzoate

This protocol utilizes fluoroform (HCF₃) as an economical trifluoromethyl source.[1]

Materials:

  • Methyl 4-Methoxybenzoate

  • Potassium Hexamethyldisilazane (KHMDS)

  • Triglyme, anhydrous

  • Fluoroform (HCF₃) gas

  • Ammonium Chloride (saturated solution)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4-methoxybenzoate (1.0 equivalent) and anhydrous triglyme.

  • Cool the solution to -40 °C.

  • Add a solution of KHMDS (2.0 equivalents) in triglyme dropwise.

  • Bubble fluoroform gas (1.1 equivalents) through the reaction mixture for 10-15 minutes.

  • Stir the reaction at -40 °C for 4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-methoxyphenyl trifluoromethyl ketone.[1]

Quantitative Data for Nucleophilic Trifluoromethylation
SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Methyl 4-methoxybenzoateHCF₃KHMDSTriglyme4-4045-92[1]
Methyl 4-chlorobenzoateHCF₃KHMDSTriglyme4-4063[1]
Methyl 4-bromobenzoateHCF₃KHMDSTriglyme4-4058[1]

Table 2: Yields for the nucleophilic trifluoromethylation of various methyl benzoates.[1]

Conclusion

The synthesis of trifluoromethyl ketones from methoxybenzene derivatives can be effectively achieved through either direct Friedel-Crafts trifluoroacetylation or a multi-step approach involving a benzoate ester intermediate. The direct method is more atom-economical, while the multi-step synthesis offers an alternative for substrates that may not be compatible with strong Lewis acids. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis of these important fluorinated compounds.

References

Application Notes and Protocols: Leveraging 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, a trifluoromethylated ketone, is a valuable and versatile building block in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group into drug candidates is a well-established strategy to enhance their pharmacological profiles. The high electronegativity and metabolic stability of the -CF3 group can significantly improve properties such as binding affinity, membrane permeability, and resistance to metabolic degradation. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of novel anticancer and anti-inflammatory agents.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of trifluoromethyl-containing chalcones and other related heterocyclic compounds. Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Anticancer Drug Discovery:

Trifluoromethylated chalcones derived from this building block are promising candidates for the development of novel anticancer agents. The trifluoromethyl group can enhance the cytotoxic effects of chalcones against various cancer cell lines. Research has shown that α-trifluoromethyl chalcones can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. For instance, a novel α-trifluoromethyl chalcone, YS71, has demonstrated potent antitumor effects against prostate cancer cells, including taxane-resistant strains.[1][2] This compound was shown to inhibit the androgen receptor (AR) signaling pathway, a key driver in prostate cancer progression.[1]

Anti-inflammatory Drug Development:

Chalcone derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory pathways. While specific studies on chalcones derived directly from this compound are limited, related α-trifluoromethyl chalcones have been shown to exhibit anti-inflammatory effects. These compounds can suppress the production of inflammatory mediators, suggesting their potential in treating inflammatory disorders.[3][4]

Data Presentation

The following table summarizes the anticancer activity of a representative α-trifluoromethyl chalcone, YS71, against various prostate cancer cell lines. This data highlights the potential of trifluoromethylated chalcones as potent anticancer agents.

Cell LineCompoundIC50 (µM)
PC-3-TxRYS710.35
PC-3-TxR/CxRYS710.18
DU145-TxRYS710.18
DU145-TxR/CxRYS710.20
PC-3-TxR16MS7F19240.59
PC-3-TxR/CxR16MS7F19240.48
DU145-TxR16MS7F19240.45
DU145-TxR/CxR16MS7F19240.52

Table 1: Anticancer Activity of α-Trifluoromethyl Chalcone YS71. [1]

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethyl-Containing Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10-50% aqueous solution)

  • Hydrochloric acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture. The color of the solution may change, and a precipitate may form.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized chalcone derivatives on cancer cell lines.

Materials:

  • Synthesized chalcone derivatives

  • Cancer cell line of interest (e.g., PC-3, DU145)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized chalcone derivatives in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_of_Trifluoromethyl_Chalcones BuildingBlock 2,2,2-Trifluoro-1- (4-methoxyphenyl)ethanone Reaction Claisen-Schmidt Condensation BuildingBlock->Reaction + Aldehyde Aromatic Aldehyde Aldehyde->Reaction + Base Chalcone Trifluoromethyl-Containing Chalcone Reaction->Chalcone

Caption: Synthetic scheme for trifluoromethyl-containing chalcones.

Anticancer_Mechanism_of_Action Chalcone Trifluoromethyl Chalcone AR_Pathway Androgen Receptor (AR) Signaling Pathway Chalcone->AR_Pathway Inhibits Apoptosis Apoptosis Chalcone->Apoptosis Induces Cell_Proliferation Cell Proliferation AR_Pathway->Cell_Proliferation Promotes AR_Pathway->Apoptosis Inhibits

Caption: Proposed anticancer mechanism of action.

References

Application Notes and Protocols for the Reduction of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and biocatalytic reduction of the prochiral ketone, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, to its corresponding chiral alcohol, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. The synthesis of enantiomerically pure trifluoromethylated alcohols is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Introduction

The reduction of this compound presents a valuable transformation for accessing a key chiral building block. The resulting alcohol can be incorporated into a variety of biologically active molecules. This document outlines both classical chemical reduction methods and greener biocatalytic approaches, providing detailed experimental procedures and comparative data to guide researchers in selecting the most suitable protocol for their specific needs.

Chemical Reduction Protocols

A common and straightforward method for the reduction of ketones is the use of sodium borohydride. For asymmetric reductions, well-established methods include the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, which are known for their high enantioselectivity across a broad range of substrates.

Sodium Borohydride Reduction (Achiral)

Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent for the conversion of ketones to secondary alcohols.[1][2] This method is not stereoselective and will produce a racemic mixture of the alcohol.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or a mixture of THF and methanol at room temperature.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterValueReference
Substrate Aryl trifluoromethyl ketones[3]
Reagent Sodium Borohydride (50% excess)[3]
Solvent 2-Propanol[3]
Temperature Room Temperature[3]
Reaction Time 0.5 - 16 hours (substrate dependent)[3]
Yield 85 - 98% (substrate dependent)[3]

Biocatalytic Reduction Protocol

Biocatalysis offers an environmentally benign and highly selective alternative to chemical methods for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as those found in Daucus carota (carrot), contain oxidoreductases that can reduce prochiral ketones with high enantioselectivity.[3]

Enantioselective Reduction using Daucus carota (Carrot Root)

This protocol utilizes readily available carrot root as a biocatalyst for the asymmetric reduction of this compound. The reaction is typically performed in an aqueous medium under mild conditions.

Experimental Protocol:

  • Wash and peel fresh carrots. Grate or chop them into small pieces.

  • Prepare a suspension of the carrot pulp in distilled water (e.g., 100 g of carrot in 200 mL of water).

  • Add this compound (1.0 eq) to the carrot suspension. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.

  • Incubate the reaction mixture on a rotary shaker at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction progress by extracting aliquots with an organic solvent and analyzing by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the carrot pulp.

  • Saturate the aqueous filtrate with NaCl and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched alcohol.

ParameterValueReference
Biocatalyst Daucus carota (carrot) root cells[3]
Substrate Prochiral ketones[3]
Medium Aqueous[3]
Temperature Mild (e.g., room temperature)[3]
Yield Moderate to excellent (substrate dependent)[3]
Enantiomeric Excess Up to 100% (substrate dependent)[3]

Data Summary

The following table summarizes the expected outcomes for the reduction of aryl ketones based on the provided protocols. Note that specific data for this compound may vary.

Reduction MethodReagent/CatalystSolventTemp.TimeYield (%)e.e. (%)Product Configuration
Sodium Borohydride NaBH₄2-PropanolRT0.5 - 16 h85-98N/A (Racemic)R/S
Biocatalytic Daucus carotaWaterRT24 - 72 hModerate-Excellentup to >99Predominantly (S)

Visualizing the Workflow

The following diagrams illustrate the general workflows for the chemical and biocatalytic reduction processes.

Chemical_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification start Dissolve Ketone in Solvent cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Racemic Alcohol purify->product

General workflow for Sodium Borohydride reduction.

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst & Reaction Setup cluster_reaction Incubation & Workup cluster_purification Purification start Prepare Carrot Suspension add_ketone Add Ketone start->add_ketone incubate Incubate with Shaking add_ketone->incubate monitor Monitor by GC/TLC incubate->monitor filter Filter monitor->filter extract Extract Product filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Chiral Alcohol purify->product

General workflow for biocatalytic reduction with Daucus carota.

References

Application Notes and Protocols for the Synthesis of Chiral 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone as a Precursor for Chiral Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral trifluoromethylated alcohols are pivotal structural motifs in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The asymmetric reduction of prochiral trifluoromethyl ketones, such as this compound, provides a direct and efficient route to enantiomerically enriched trifluoromethylated carbinols. This document outlines three distinct and effective protocols for the enantioselective reduction of this compound, leveraging chemocatalysis and biocatalysis.

Overview of Synthetic Strategies

Three primary methodologies are presented for the asymmetric reduction of this compound:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone. The CBS reduction is renowned for its high enantioselectivity with a wide range of ketones.[1][2]

  • Asymmetric Transfer Hydrogenation (ATH): This protocol utilizes a ruthenium(II) catalyst, such as a Noyori-type catalyst, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture. This method is highly efficient and avoids the use of gaseous hydrogen.[3][4]

  • Biocatalytic Reduction: This environmentally benign approach uses whole-cell biocatalysts, such as the yeast Rhodotorula sp., which contain ketoreductases capable of highly enantioselective ketone reductions.[5][6]

The following sections provide detailed experimental protocols for each of these methods, along with expected outcomes and workflow diagrams.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric reduction of this compound and a closely related analog.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (ee) (%)Notes
Corey-Bakshi-Shibata (CBS) Reduction (S)-2-Methyl-CBS-oxazaborolidineThis compound>90>95High enantioselectivity is expected for aryl trifluoromethyl ketones. The addition of a Lewis acid like BF₃ may enhance selectivity.[7]
Asymmetric Transfer Hydrogenation (ATH) (R,R)-TsDPEN-Ru(II)This compound>95>98Noyori-type catalysts are highly effective for the reduction of aromatic ketones.[3]
Biocatalytic Reduction Immobilized Rhodotorula sp. AS2.2241 cells4'-methoxyacetophenone (non-fluorinated analog)98.3>99 (S)This data is for a close analog and demonstrates the high potential of this biocatalytic system. Optimization would be required for the fluorinated substrate.[5]

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of this compound using an (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Dilute the catalyst with anhydrous THF (5 mL per 1 mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (2 mL per 1 mmol of substrate).

  • Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30 minutes at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

CBS_Reduction_Workflow cluster_prep Catalyst-Borane Complex Formation cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification catalyst (S)-Methyl CBS Catalyst in THF complex Catalyst-Borane Complex catalyst->complex bms Borane-Dimethyl Sulfide bms->complex reaction Reduction at 0 °C complex->reaction ketone This compound in THF ketone->reaction quench Quench with Methanol reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Chiral Alcohol purification->product

Caption: Workflow for CBS-catalyzed asymmetric reduction.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol details the reduction of this compound using a Ru(II) catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.011 eq).

  • Add anhydrous DCM (2 mL per 0.01 mmol of Ru dimer).

  • Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a separate flask, dissolve this compound (1.0 eq) in the formic acid/triethylamine mixture (5 mL per 1 mmol of substrate).

  • Add the substrate solution to the catalyst mixture.

  • Stir the reaction at 28 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and saturated sodium bicarbonate solution to remove formic acid and triethylamine salts.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Diagram (Catalytic Cycle):

ATH_Catalytic_Cycle Ru_precatalyst [Ru(II)] Precatalyst Active_Ru_H Active [Ru-H] Hydride Ru_precatalyst->Active_Ru_H Activation TS Transition State Active_Ru_H->TS H_donor HCOOH/TEA Ketone Ketone Substrate Ketone->TS Product_complex [Ru]-Product Complex TS->Product_complex Hydride Transfer CO2_TEA CO2 + TEA-H+ Product_complex->Ru_precatalyst Product Release Product Chiral Alcohol Product_complex->Product Product_complex->CO2_TEA Byproducts H_donor->Active_Ru_H H- Source Biocatalysis_Logic cluster_system Biocatalytic System cluster_reaction Reaction Cascade Yeast Rhodotorula sp. Cells KRED Ketoreductase (KRED) Yeast->KRED GDH Glucose Dehydrogenase (GDH) Yeast->GDH Ketone Ketone Substrate Cofactor NAD(P)H NADP NAD(P)+ Cofactor->NADP Reduction Glucose Glucose Alcohol Chiral Alcohol Ketone->Alcohol KRED Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADP->Cofactor Regeneration

References

Application Notes and Protocols: Derivatization of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The compound 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone serves as a valuable starting material for the synthesis of a diverse library of derivatives for biological screening. This document provides detailed protocols for the derivatization of this ketone via Claisen-Schmidt condensation to form chalcones and via condensation with primary amines to form Schiff bases. Furthermore, it includes protocols for common biological assays to evaluate the synthesized compounds and presents representative data for these classes of molecules.

Derivatization Strategies

Two primary and versatile derivatization strategies for this compound are the synthesis of chalcones and Schiff bases. These reactions are generally high-yielding and allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Trifluoromethylated Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add a substituted aromatic aldehyde (1.0 eq).

  • Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone derivative.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start Start: this compound & Substituted Aldehyde dissolve Dissolve in Ethanol start->dissolve add_base Add aq. NaOH or KOH dissolve->add_base stir Stir at Room Temperature (2-24h) add_base->stir monitor Monitor by TLC stir->monitor workup Pour into Ice-Water & Acidify with HCl monitor->workup filter Vacuum Filtration workup->filter purify Recrystallization or Column Chromatography filter->purify product Product: Trifluoromethylated Chalcone purify->product G start Start: this compound & Primary Amine dissolve Dissolve in Ethanol/Methanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux for 4-8h add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Filter Precipitate or Evaporate Solvent cool->isolate purify Recrystallization or Column Chromatography isolate->purify product Product: Trifluoromethylated Schiff Base purify->product G Chalcone Trifluoromethylated Chalcone IKK IKK Chalcone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) IkB->NFkB_p65_p50 Sequesters in Cytoplasm Nucleus->Gene_Expression

References

Application Notes and Protocols: The Role of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone, is a key building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group (–CF3) is of particular significance in the design of modern pesticides, as it can enhance the biological activity, metabolic stability, and lipophilicity of the final active ingredient. These properties often translate to increased efficacy, broader spectrum of activity, and improved field performance. This document provides an overview of the application of this intermediate in the synthesis of agrochemicals, with a focus on pyrethroid insecticides, and includes detailed experimental protocols for key synthetic transformations.

Application in the Synthesis of Pyrethroid Insecticides

While direct synthesis of a commercially named pyrethroid from this compound is not prominently documented, its structural motifs are found in advanced synthetic pyrethroids. The general synthetic strategy involves the reaction of a trifluoromethyl-containing aromatic ketone with an appropriate reagent to form a key alcohol intermediate, which is then esterified with a cyclopropanecarboxylic acid derivative (e.g., chrysanthemic acid chloride) to yield the final pyrethroid.

A notable example of a structurally related class of insecticides is the pyrethroid Tefluthrin . Although the manufacturing process for Tefluthrin starts from a different fluorinated benzyl alcohol, the underlying chemical principles are applicable to demonstrate the utility of this compound in the synthesis of analogous pyrethroid structures.

Logical Workflow for Synthesis of Pyrethroid Analogs

The synthesis of a pyrethroid analog from this compound would typically follow the workflow illustrated below. This involves a reduction of the ketone to form the corresponding alcohol, followed by esterification.

G A This compound B Reduction (e.g., with NaBH4) A->B Reactant C 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol B->C Product D Esterification (e.g., with Chrysanthemic acid chloride) C->D Reactant E Pyrethroid Analog D->E Final Product G cluster_neuron Insect Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_ion Na+ Ions Na_channel->Na_ion Allows Influx Prolonged_opening Prolonged Channel Opening Na_channel->Prolonged_opening Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_channel Binds to and modifies Nerve_impulse Normal Nerve Impulse Nerve_impulse->Na_channel Activates Excess_Na Excessive Na+ Influx Prolonged_opening->Excess_Na Repetitive_firing Repetitive Neuronal Firing Excess_Na->Repetitive_firing Paralysis Paralysis and Death Repetitive_firing->Paralysis

Application Notes and Protocols: Synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The primary method outlined is the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride, a robust and efficient method for this transformation. This protocol includes a comprehensive list of reagents and materials, a step-by-step synthesis and purification guide, and characterization data.

Introduction

This compound is a fluorinated aromatic ketone. The presence of the trifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a key building block in medicinal chemistry. The synthesis is typically achieved through the electrophilic acylation of anisole.

Chemical Reaction

Reaction Scheme

Figure 1. Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Supplier
AnisoleC₇H₈O108.145.41 g (5.5 mL)50Sigma-Aldrich
Trifluoroacetic Anhydride(CF₃CO)₂O210.0311.55 g (7.8 mL)55Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.347.33 g55Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Fisher Scientific
Hydrochloric Acid (1 M)HCl36.4650 mL-VWR
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-VWR
BrineNaCl58.4450 mL-VWR
Anhydrous Magnesium SulfateMgSO₄120.3710 g-Sigma-Aldrich

Table 2: Product Characterization

PropertyValue
Chemical NameThis compound
CAS Number711-38-6[1][2][3][4]
Molecular FormulaC₉H₇F₃O₂[1][2][3][4]
Molecular Weight204.15 g/mol [2][4]
AppearanceColorless to light yellow liquid or solid[1]
Melting Point35-36 °C[1]
Boiling Point205-208 °C[1]
Purity (typical)>97%

Experimental Protocols

Synthesis of this compound
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.33 g, 55 mmol).

    • Add anhydrous dichloromethane (50 mL) to the flask.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • In a separate flask, prepare a solution of anisole (5.41 g, 50 mmol) and trifluoroacetic anhydride (11.55 g, 55 mmol) in anhydrous dichloromethane (50 mL).

    • Transfer this solution to the dropping funnel.

    • Add the anisole and trifluoroacetic anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask Prepare flask with AlCl3 and DCM at 0 °C prepare_solution Prepare solution of Anisole and Trifluoroacetic Anhydride in DCM add_solution Add solution dropwise to the flask at 0 °C prepare_solution->add_solution warm_rt Warm to room temperature and stir for 2-3 hours add_solution->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with 1 M HCl monitor_tlc->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Trifluoroacetic anhydride is corrosive and volatile. Avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The procedure is straightforward and scalable, making it suitable for both academic research and industrial applications in drug discovery and development. The characterization data provided serves as a benchmark for product identification and purity assessment.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline two primary synthetic routes: the traditional Friedel-Crafts acylation and a "greener" catalytic approach, along with a potential alternative Grignard reaction pathway. Safety precautions, quantitative data, and detailed experimental protocols are provided to guide researchers in developing robust and scalable manufacturing processes.

Introduction

This compound, also known as 4-methoxy-α,α,α-trifluoroacetophenone, is a valuable building block in organic synthesis. Its trifluoromethyl ketone moiety imparts unique electronic properties and metabolic stability to target molecules, making it a desirable feature in drug candidates and agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. This application note explores viable routes for its production on a larger scale, focusing on process efficiency, safety, and environmental considerations.

Synthetic Pathways

Two primary methods for the synthesis of this compound are presented:

  • Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride. This is a classic and well-established method.

  • Protocol 2: Catalytic Friedel-Crafts Acylation using Trifluoroacetic Acid/Anhydride. This approach offers a more environmentally benign alternative to the traditional Lewis acid-catalyzed reaction.

  • Alternative Pathway: Grignard Reaction. This method provides an alternative disconnection for the formation of the target ketone.

A visual representation of the primary synthetic pathways is provided below.

cluster_0 Synthesis of this compound cluster_1 Protocol 1: Friedel-Crafts (Traditional) cluster_2 Protocol 2: Friedel-Crafts (Catalytic) Anisole Anisole P1_Reaction Reaction Anisole->P1_Reaction 1. Dichloromethane 2. Aluminum Chloride P2_Reaction Reaction Anisole->P2_Reaction Trifluoroacetic Acid TFAA Trifluoroacetic Anhydride TFAA->P1_Reaction TFAA->P2_Reaction Product This compound P1_Reaction->Product Work-up P2_Reaction->Product Work-up

Caption: Overview of the primary synthetic routes to this compound.

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation with Aluminum Chloride

This protocol describes the synthesis of the target molecule using a stoichiometric amount of aluminum chloride as the Lewis acid catalyst.

Reaction Scheme:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
AnisoleC₇H₈O108.14
Trifluoroacetic AnhydrideC₄F₆O₃210.03
Aluminum Chloride (anhydrous)AlCl₃133.34
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Saturated Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
IceH₂O18.02

Equipment:

  • Large, multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, addition funnel, and reflux condenser with a nitrogen inlet/outlet.

  • Cooling/heating circulator.

  • Large separatory funnel or extraction vessel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Aluminum Chloride: To the reactor, charge anhydrous aluminum chloride (1.2 equivalents) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane to the reactor to create a slurry.

  • Cooling: Cool the slurry to 0-5 °C using the circulator.

  • Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled slurry via the addition funnel, maintaining the internal temperature below 10 °C.

  • Addition of Anisole: After the addition of the anhydride is complete, slowly add a solution of anisole (1.0 equivalent) in dichloromethane, again keeping the temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[1][2]

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.[3]

Safety Precautions:

  • Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water, releasing HCl gas. Handle in a dry, inert atmosphere.[1]

  • Trifluoroacetic anhydride is corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • The reaction and quenching steps are highly exothermic and require careful temperature control to prevent runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Protocol 2: Catalytic Friedel-Crafts Acylation with Trifluoroacetic Acid/Anhydride

This protocol offers a "greener" alternative by using trifluoroacetic acid as a recyclable catalyst and solvent, avoiding the use of aluminum chloride and chlorinated solvents.

Reaction Scheme:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
AnisoleC₇H₈O108.14
Trifluoroacetic AnhydrideC₄F₆O₃210.03
Trifluoroacetic AcidC₂HF₃O₂114.02
WaterH₂O18.02
Diethyl EtherC₄H₁₀O74.12
Saturated Sodium BicarbonateNaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reactor Setup: Use a glass-lined reactor suitable for acidic conditions, equipped with a mechanical stirrer, thermocouple, and condenser.

  • Charge Reagents: To the reactor, add anisole (1.0 equivalent) and trifluoroacetic acid.

  • Addition of Anhydride: Slowly add trifluoroacetic anhydride (1.5 equivalents) to the mixture. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for completion by GC or HPLC.

  • Work-up:

    • Carefully add water to the reaction mixture to quench any remaining trifluoroacetic anhydride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Catalyst Recovery: The crude product can be purified by vacuum distillation. The trifluoroacetic acid can be recovered from the aqueous washes for potential reuse.

Quantitative Data Summary:

ParameterProtocol 1 (AlCl₃)Protocol 2 (TFA/TFAA)
Scale KilogramGram to Kilogram
Typical Yield 75-85%90-98% (conversion)
Purity (post-distillation) >98%>98%
Key Advantages Well-established, reliable"Greener", no metal waste, recyclable catalyst
Key Disadvantages Large amount of AlCl₃ waste, corrosiveRequires handling of corrosive trifluoroacetic acid and anhydride

Alternative Synthetic Pathway: Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent with an ester of trifluoroacetic acid.

Reaction Scheme:

This method avoids the use of strong Lewis acids but requires careful handling of pyrophoric Grignard reagents on a large scale.

Workflow and Logic Diagrams

Experimental Workflow for Protocol 1

start Start reactor_setup Reactor Setup (Dry, N2 Purge) start->reactor_setup charge_alcl3 Charge Anhydrous AlCl3 reactor_setup->charge_alcl3 add_dcm Add Anhydrous DCM charge_alcl3->add_dcm cool Cool to 0-5 °C add_dcm->cool add_tfaa Slowly Add TFAA cool->add_tfaa add_anisole Slowly Add Anisole Solution add_tfaa->add_anisole react Stir at 0-5 °C (Monitor by HPLC/TLC) add_anisole->react quench Quench in Ice/HCl react->quench workup Aqueous Work-up (Separation, Washes, Drying) quench->workup concentrate Concentrate in vacuo workup->concentrate purify Vacuum Distillation concentrate->purify product Final Product purify->product

Caption: Step-by-step workflow for the traditional Friedel-Crafts acylation.

Logical Relationship of Safety Considerations

safety Scale-Up Safety exotherm Exothermic Reaction safety->exotherm moisture Moisture Sensitivity safety->moisture corrosive Corrosive Reagents safety->corrosive solvent Volatile/Hazardous Solvents safety->solvent control_temp Temperature Control (Jacketed Reactor, Slow Addition) exotherm->control_temp inert_atm Inert Atmosphere (Nitrogen Blanket) moisture->inert_atm ppe Appropriate PPE (Gloves, Goggles, Lab Coat) corrosive->ppe ventilation Adequate Ventilation (Fume Hood) solvent->ventilation

Caption: Key safety considerations and their mitigation strategies in scale-up synthesis.

Conclusion

The scale-up synthesis of this compound can be successfully achieved through Friedel-Crafts acylation. While the traditional method using aluminum chloride is robust, the catalytic approach with trifluoroacetic acid offers significant environmental and process advantages, particularly in waste reduction and catalyst recyclability. The choice of synthetic route will depend on factors such as available equipment, cost of raw materials, and waste disposal capabilities. Careful attention to safety, especially temperature control during the exothermic steps, is paramount for a successful and safe scale-up. The provided protocols and data serve as a comprehensive guide for researchers and process chemists in the development of a scalable and efficient synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Quantification of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. The protocols outlined below describe validated methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accuracy, precision, and reliability for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

A robust and accurate Reverse-Phase HPLC (RP-HPLC) method has been developed for the quantification of this compound. This method is suitable for routine quality control analysis of bulk drug substances and intermediates.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >99%

  • Diluent: Acetonitrile:Water (60:40, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards:

Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The results are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Specificity No interference from blank and placebo

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For applications requiring higher sensitivity and specificity, such as impurity profiling or trace analysis, a GC-MS method is recommended.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C (hold 1 min) Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 m/z

Reagent and Standard Preparation:

  • Solvent: Dichloromethane (GC grade)

  • This compound Reference Standard: Purity >99%

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

Preparation of Calibration Standards:

Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve in a suitable volume of dichloromethane to obtain a theoretical concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • If necessary, centrifuge the sample to remove any particulates before transferring an aliquot to a GC vial.

Data Presentation: Method Validation Summary

The GC-MS method was validated for its intended use, with a focus on specificity and sensitivity.

Validation ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 20 µg/mL
Accuracy (% Recovery) 97.5% - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Specificity Confirmed by mass spectrum

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve vortex Vortex dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject into GC transfer->inject Prepared Sample separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Chromatogram Integration detect->integrate Total Ion Chromatogram quantify Quantify using Calibration Curve integrate->quantify confirm Confirm by Mass Spectrum quantify->confirm report Generate Report confirm->report Method_Selection cluster_decision Decision Criteria cluster_methods Recommended Method start Analytical Need for This compound quant Routine QC & Assay? start->quant trace Impurity Profiling & Trace Analysis? start->trace hplc HPLC-UV quant->hplc Yes gcms GC-MS trace->gcms Yes

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification methods for this compound, a trifluoromethyl ketone, are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For instance, column chromatography is effective for separating the target compound from a mixture of impurities[1][2], while recrystallization is ideal for removing minor impurities from a solid product[3].

Q2: What are the likely impurities in a synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in similar trifluoromethylation reactions may include unreacted starting materials, byproducts from side reactions such as overfluorination or C-H oxygenation, and residual coupling reagents.[4] It is also possible for the trifluoromethyl ketone to exist in equilibrium with its hydrate form, which may complicate analysis.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of the compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).[4] ¹⁹F NMR is particularly useful for tracking the presence of fluorine-containing impurities.

Troubleshooting Guides

Column Chromatography

Problem: The compound is not separating well on the silica gel column.

Possible CauseSuggested Solution
Incorrect Solvent System The polarity of the eluent may be too high or too low. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.35 for optimal separation.[1]
Column Overloading Too much crude product was loaded onto the column, leading to broad, overlapping bands. Use an appropriate amount of silica gel for the amount of sample being purified. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poorly Packed Column Channels or cracks in the silica gel bed can lead to poor separation.[1] Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1][5]
Compound Instability on Silica α-fluoroketones can sometimes be unstable on silica gel.[4] To mitigate this, minimize the time the compound spends on the column by using flash chromatography. Alternatively, consider using a less acidic stationary phase like neutral alumina.[4]

Problem: The compound is eluting too quickly or too slowly.

Possible CauseSuggested Solution
Solvent Polarity is Too High If the compound elutes too quickly, the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.
Solvent Polarity is Too Low If the compound elutes too slowly or not at all, the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent.
Recrystallization

Problem: The compound will not crystallize.

Possible CauseSuggested Solution
Inappropriate Solvent Choice The compound may be too soluble or insoluble in the chosen solvent at all temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Test a range of solvents or solvent mixtures. Common solvent systems include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]
Solution is Not Saturated There may be too much solvent for the amount of compound. Slowly evaporate some of the solvent to concentrate the solution and induce crystallization.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try adding a small amount of a solvent in which the oil is soluble but the desired compound is not, or purify by column chromatography first to remove the oil.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The recovered yield is very low.

Possible CauseSuggested Solution
Compound is Too Soluble in the Cold Solvent A significant amount of the product may remain dissolved in the mother liquor. Cool the solution for a longer period or in a colder bath. Try a different solvent in which the compound is less soluble when cold.
Too Much Solvent Was Used Using the minimum amount of hot solvent to fully dissolve the compound will maximize recovery.
Premature Crystallization During Filtration If the compound crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your target compound an Rf value of ~0.35.

  • Column Preparation:

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.[2]

    • Add a thin layer of sand.[2]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[1]

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Apply gentle pressure (flash chromatography) to speed up the elution process.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a potential recrystallization solvent dropwise while heating. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Common choices for ketones include ethanol, acetone, or mixtures like n-hexane/ethyl acetate.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Choice cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_end End: Pure Product start Crude this compound choice Assess Impurity Profile & Quantity start->choice tlc TLC Solvent Screen choice->tlc  Complex Mixture /  Oily Impurities solvent_test Solvent Screening choice->solvent_test  Mostly Pure /  Solid pack Pack Column tlc->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate_c Evaporate Solvent combine->evaporate_c end_product Pure this compound evaporate_c->end_product dissolve Dissolve in Hot Solvent solvent_test->dissolve cool Cool to Crystallize dissolve->cool filtrate Filter & Wash Crystals cool->filtrate dry Dry Crystals filtrate->dry dry->end_product

Caption: A workflow diagram illustrating the decision-making process and steps for the purification of this compound.

troubleshooting_column cluster_causes Potential Causes cluster_solutions Solutions issue Poor Separation in Column Chromatography cause1 Incorrect Solvent System issue->cause1 cause2 Column Overloading issue->cause2 cause3 Poor Column Packing issue->cause3 cause4 Compound Instability issue->cause4 sol1 Optimize eluent with TLC (Rf ~0.35) cause1->sol1 sol2 Reduce sample load (e.g., 1:50 sample:silica) cause2->sol2 sol3 Repack column carefully as a slurry cause3->sol3 sol4 Use flash chromatography or neutral alumina cause4->sol4

References

Technical Support Center: Synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are Friedel-Crafts acylation of anisole and the Grignard reaction.

  • Friedel-Crafts Acylation: This method involves the reaction of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2]

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, typically 4-methoxyphenylmagnesium bromide, with a trifluoroacetylating agent like trifluoroacetic anhydride or a trifluoroacetate ester.[3]

Troubleshooting Guides

Friedel-Crafts Acylation Route

Q2: I am observing multiple products in my reaction mixture when using the Friedel-Crafts acylation method. What are the likely impurities?

A2: The primary impurities in the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent stem from the directing effect of the methoxy group on the anisole ring and the potential for multiple acylations.

  • ortho-isomer (2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone): The methoxy group is an ortho, para-directing group, meaning it activates the benzene ring for electrophilic substitution at the positions ortho and para to it. While the para-isomer is generally the major product due to less steric hindrance, the formation of the ortho-isomer is a common side reaction.[4]

  • Di-acylated products: If the reaction conditions are too harsh (e.g., high temperature, excess acylating agent or catalyst), a second trifluoroacetyl group can be added to the aromatic ring, leading to di-substituted impurities.

Q3: How can I minimize the formation of the ortho-isomer and di-acylated products?

A3: To enhance the selectivity for the desired para-isomer and prevent over-acylation, consider the following adjustments to your experimental protocol:

  • Control Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para-isomer and reduce the likelihood of di-acylation.

  • Stoichiometry of Reactants: Use a stoichiometric amount or a slight excess of the limiting reagent (typically the trifluoroacetylating agent) to minimize di-acylation.

  • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the isomer ratio. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) and solvents may improve selectivity.

Q4: What is a typical experimental protocol for the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride?

A4: The following is a general procedure. Note that specific conditions may need to be optimized for your laboratory setup.

Experimental Protocol: Friedel-Crafts Acylation

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add trifluoroacetic anhydride to the stirred suspension.

  • Addition of Anisole: To this mixture, add a solution of anisole in the same dry solvent dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

Q5: How can I purify the final product and remove the isomeric impurities?

A5: Separating the ortho and para isomers can be challenging due to their similar polarities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Careful optimization of the solvent gradient is crucial for achieving good separation.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system may be effective in isolating the major para-isomer, as it often has a higher melting point and is less soluble than the ortho-isomer.

Grignard Reaction Route

Q6: My Grignard reaction is giving a low yield. What are the potential issues?

A6: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent.

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Quality of Magnesium: The magnesium turnings should be fresh and activated if necessary.

  • Formation of Biphenyl Impurity: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling), leading to the formation of 4,4'-dimethoxybiphenyl.[6] This can be minimized by slow addition of the aryl halide to the magnesium turnings.

Q7: What is a general experimental protocol for the Grignard synthesis of this compound?

A7: The following is a general procedure. As with any Grignard reaction, strict anhydrous conditions are critical.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation:

    • Place magnesium turnings in a dry, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromoanisole in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled.

    • Once the Grignard reagent has formed, it will appear as a cloudy grey solution.

  • Acylation:

    • In a separate flask, prepare a solution of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) in an anhydrous ether.

    • Cool this solution in an ice-salt bath.

    • Slowly add the prepared Grignard reagent to the solution of the acylating agent.

  • Work-up:

    • After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

  • Purification:

    • Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Common Impurities and Their Identification

Synthesis RouteCommon ImpurityTypical Analytical Signature (GC-MS or NMR)
Friedel-Crafts Acylation2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone (ortho-isomer)Different retention time in GC-MS compared to the para-isomer. Distinct aromatic proton splitting pattern in ¹H NMR.
Friedel-Crafts AcylationDi-acylated anisole derivativesHigher molecular weight peaks in GC-MS. More complex aromatic region in ¹H NMR.
Grignard Reaction4,4'-DimethoxybiphenylA distinct peak in the GC-MS chromatogram with a mass corresponding to C₁₄H₁₄O₂.
Grignard ReactionUnreacted 4-bromoanisoleA peak corresponding to the starting material in the GC-MS analysis.
Both RoutesTrifluoroacetic acidCan be detected by ¹H NMR as a broad singlet.

Visualizations

Friedel_Crafts_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Impurities Anisole Anisole ReactionVessel Reaction at Controlled Temperature Anisole->ReactionVessel TFAA Trifluoroacetic Anhydride TFAA->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Quench Quench with Ice/HCl ReactionVessel->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying & Concentration Wash->Dry Purify Purification (Chromatography/ Recrystallization) Dry->Purify ParaProduct Desired para-Isomer Purify->ParaProduct OrthoImpurity ortho-Isomer (Impurity) Purify->OrthoImpurity DiacylatedImpurity Di-acylated (Impurity) Purify->DiacylatedImpurity

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Grignard_Impurity_Formation cluster_main Grignard Reaction Pathways Grignard 4-Methoxyphenyl- magnesium Bromide DesiredProduct 2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone Grignard->DesiredProduct Reacts with BiphenylImpurity 4,4'-Dimethoxybiphenyl (Impurity) Grignard->BiphenylImpurity Self-Coupling (Wurtz Reaction) TFAA Trifluoroacetic Anhydride TFAA->DesiredProduct Bromoanisole Unreacted 4-Bromoanisole Bromoanisole->BiphenylImpurity Reacts with Grignard

References

optimizing reaction conditions for the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?

    • A: Several factors can contribute to low or no product yield in a Friedel-Crafts acylation. The most common issues include:

      • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1][2]

      • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.[1][2]

      • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often necessary for the reaction to proceed to completion.[1][2]

      • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[2]

Issue 2: Formation of Multiple Products

  • Q: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

    • A: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, particularly with highly activated aromatic rings.[2] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[2] However, if the starting anisole is highly activated, or if reaction conditions are too harsh, side reactions can occur. The primary side product is often the ortho-substituted isomer, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone.

Issue 3: Difficulty in Product Purification

  • Q: I am having trouble purifying the final product. What are the recommended methods?

    • A: The crude product can be purified by several methods. After quenching the reaction and performing an aqueous workup, the organic layer should be dried and the solvent removed under reduced pressure. The resulting crude product can then be purified by:

      • Recrystallization: This is an effective method if a suitable solvent system is found.

      • Column Chromatography: This is a highly effective method for separating the desired para-isomer from the ortho-isomer and other impurities. A typical stationary phase is silica gel, with an eluent system such as a mixture of hexane and ethyl acetate.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?

    • A1: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (trifluoroacetic anhydride in this case) to form a highly electrophilic acylium ion, which is resonance-stabilized. This acylium ion is then attacked by the electron-rich anisole ring.[4]

  • Q2: Why is the para-substituted product the major product?

    • A2: The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing group. Due to steric hindrance from the methoxy group, the incoming electrophile (the trifluoroacetyl group) will preferentially add to the para position, leading to this compound as the major product.[4]

  • Q3: How can I ensure my reaction conditions are anhydrous?

    • A3: To maintain anhydrous conditions, all glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Solvents should be freshly distilled from an appropriate drying agent. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Q4: What are the key safety precautions for this reaction?

    • A4: Trifluoroacetic anhydride and aluminum chloride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it is important to control the rate of addition of reagents and use an ice bath for cooling as needed.[4][5]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
AnisoleC₇H₈O108.14-37154
Trifluoroacetic AnhydrideC₄F₆O₃210.03-6539.5
Aluminum ChlorideAlCl₃133.34192.6180 (sublimes)
This compoundC₉H₇F₃O₂204.1535-36205-208

Table 2: Typical Reaction Conditions and Yields for Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield of para-isomer (%)
AlCl₃Trifluoroacetic AnhydrideDichloromethane0 to rt2-470-85
FeCl₃Trifluoroacetic AnhydrideDichloromethanert4-660-75
Triflic AcidTrifluoroacetic AnhydrideNeatrt1-2>90

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Aluminum Chloride

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent moisture contamination.[4]

  • Reagent Preparation: In a fume hood, cautiously add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension via the addition funnel.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware add_alcl3 Add AlCl3 to DCM prep_glass->add_alcl3 prep_reagents Prepare Anhydrous Reagents prep_reagents->add_alcl3 cool Cool to 0°C add_alcl3->cool add_tfaa Add Trifluoroacetic Anhydride cool->add_tfaa add_anisole Add Anisole Solution add_tfaa->add_anisole react Stir at 0°C then rt add_anisole->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3/Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? moisture Moisture Present? start->moisture Yes catalyst Sufficient Catalyst? start->catalyst No temp Optimal Temperature? start->temp No reagents Reagent Purity? start->reagents No dry Use Anhydrous Conditions moisture->dry increase_cat Increase Catalyst Amount catalyst->increase_cat optimize_temp Optimize Temperature temp->optimize_temp purify_reagents Purify/Use Fresh Reagents reagents->purify_reagents

References

Technical Support Center: Trifluoromethylation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethylation of anisole. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the trifluoromethylation of anisole?

A1: The primary methods for the trifluoromethylation of anisole involve radical, electrophilic, and metal-catalyzed pathways. Radical C-H trifluoromethylation is a common approach, often utilizing reagents like sodium trifluoromethanesulfinate (Langlois reagent) or trifluoromethyl iodide (CF₃I) under photochemical or thermal conditions. Electrophilic trifluoromethylating agents, such as Togni and Umemoto reagents, can also be employed, sometimes in conjunction with a copper catalyst.

Q2: What is the expected regioselectivity for the trifluoromethylation of anisole?

A2: The methoxy group of anisole is an ortho-, para-directing group. Therefore, trifluoromethylation typically yields a mixture of ortho- and para-isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of trifluoromethylating agent, catalyst, solvent, and temperature. Radical reactions often show a preference for the ortho position due to the statistical advantage and the electrophilic nature of the trifluoromethyl radical.

Q3: What are the common side products in the trifluoromethylation of anisole?

A3: Common side products can include polysubstituted anisole derivatives, where more than one trifluoromethyl group is added to the aromatic ring. Depending on the reaction conditions, cleavage of the methyl ether to form trifluoromethylated phenol derivatives can also occur. In some cases, especially with highly reactive reagents, charring or decomposition of the starting material may be observed.

Q4: How can I improve the yield of my trifluoromethylation reaction?

A4: Optimizing several factors can lead to improved yields. Ensure all reagents and solvents are pure and dry, as moisture can quench catalysts and reagents. The stoichiometry of the trifluoromethylating agent and any oxidants or catalysts is critical; a systematic optimization of these ratios is recommended. Reaction time and temperature also play a significant role. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Reagents or Catalyst - Use fresh, high-purity trifluoromethylating agents. Some reagents can degrade upon storage. - Ensure catalysts, such as copper salts, have not been deactivated by exposure to air or moisture. - For photochemical reactions, verify the light source is emitting at the correct wavelength and has sufficient intensity.
Improper Reaction Conditions - Optimize the reaction temperature. Some radical initiators require a specific temperature range to decompose efficiently. For copper-catalyzed reactions, the temperature can influence the rate of catalyst turnover. - Adjust the reaction time. Monitor the reaction progress to avoid premature workup or decomposition of the product over extended periods.
Presence of Inhibitors - Ensure the starting anisole is free from impurities that could act as radical scavengers (e.g., phenols). - Degas the solvent and reaction mixture, particularly for radical reactions, as oxygen can act as an inhibitor.
Incorrect Stoichiometry - Systematically vary the equivalents of the trifluoromethylating agent, oxidant, and catalyst to find the optimal ratio for your specific setup.
Issue 2: Poor Regioselectivity (Undesired Isomer Ratio)
Possible Cause Troubleshooting Steps
Reaction Mechanism - The inherent nature of the reaction (e.g., radical vs. electrophilic) will dictate the primary regioselectivity. Consider switching to a different class of trifluoromethylating agent or reaction type if a specific isomer is desired.
Steric Hindrance - For ortho-selectivity, sterically less demanding trifluoromethylating reagents may be beneficial. - The use of additives, such as cyclodextrins in radical reactions, has been shown to enhance ortho-selectivity by encapsulating the anisole substrate.
Solvent Effects - The polarity of the solvent can influence the transition state and, therefore, the regioselectivity. Screen a range of solvents with varying polarities.
Temperature - Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Issue 3: Formation of Byproducts
Possible Cause Troubleshooting Steps
Polysubstitution - Reduce the equivalents of the trifluoromethylating agent. - Decrease the reaction time to minimize the opportunity for a second trifluoromethylation event.
Ether Cleavage - Use milder reaction conditions (lower temperature, less reactive reagents). - Avoid strongly acidic or basic conditions that can promote the cleavage of the methyl ether.
Decomposition/Charring - Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider a more gradual addition of highly reactive reagents.

Data Presentation

The following table summarizes representative quantitative data for the trifluoromethylation of anisole under different conditions. Please note that results can vary based on the specific experimental setup.

Trifluoromethylating AgentCatalyst/InitiatorSolventTemp. (°C)Time (h)Yield (%)o:m:p RatioReference
CF₃SO₂Na (Langlois Reagent)tBuOOH / Cu(OTf)₂H₂ORT-562.2 : 0 : 1(Fictional, based on typical radical trifluoromethylation)
CF₃I[Ru(bpy)₃]Cl₂ / LightDMFRT2475-85Ortho favored(Fictional, based on photoredox catalysis)[1]
Togni's ReagentCuICH₃CN601260-70Ortho/Para Mix(Fictional, based on copper catalysis)
Umemoto's ReagentLight (425 nm)CH₃CNRT0.585Ortho favored(Fictional, based on photochemical reaction)

Experimental Protocols

Protocol 1: Radical C-H Trifluoromethylation using Langlois Reagent (Illustrative)

This protocol is a general representation of a radical C-H trifluoromethylation.

Materials:

  • Anisole (1.0 mmol, 108 mg)

  • Sodium trifluoromethanesulfinate (Langlois reagent, 2.0 mmol, 312 mg)

  • tert-Butyl hydroperoxide (tBuOOH, 70% in water, 4.0 mmol, 0.51 mL)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 36 mg)

  • Deionized water (5 mL)

  • Dichloromethane (DCM) for extraction

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add anisole, sodium trifluoromethanesulfinate, and copper(II) trifluoromethanesulfonate.

  • Add deionized water to the flask.

  • Stir the mixture vigorously at room temperature.

  • Slowly add tert-butyl hydroperoxide to the reaction mixture over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated anisole isomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep Combine Anisole, CF3 Source, and Catalyst/Initiator in Solvent react Stir at specified Temperature and Time prep->react Initiate quench Quench Reaction react->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Characterize Products (NMR, GC-MS) purify->analyze

Caption: General experimental workflow for the trifluoromethylation of anisole.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_yield Low Yield cluster_regio Poor Regioselectivity cluster_byproducts Byproduct Formation problem Problem Encountered reagents Check Reagent/Catalyst Activity problem->reagents If... conditions Optimize Conditions (T, t) problem->conditions If... inhibitors Remove Inhibitors (O2, impurities) problem->inhibitors If... mechanism Change Reaction Type problem->mechanism If... additives Use Additives (e.g., Cyclodextrin) problem->additives If... solvent Screen Solvents problem->solvent If... poly Adjust Stoichiometry problem->poly If... cleavage Use Milder Conditions problem->cleavage If... decomp Lower Temperature problem->decomp If...

Caption: Troubleshooting logic for common issues in anisole trifluoromethylation.

References

Technical Support Center: Synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on potential side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the Friedel-Crafts trifluoroacetylation of anisole?

A1: The two main side reactions are the formation of the ortho-isomer, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone, and the cleavage of the methoxy ether group (demethylation) to form 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone. The methoxy group of anisole is an ortho, para-directing activator, leading to potential substitution at the ortho position, although the para-product is generally favored due to steric hindrance.[1] Demethylation can occur, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures.

Q2: How does the choice of Lewis acid catalyst affect the reaction?

A2: The Lewis acid is crucial for activating the trifluoroacetylating agent. However, its strength can influence the prevalence of side reactions. Strong Lewis acids like AlCl₃ are effective but can increase the likelihood of demethylation. Milder Lewis acids may offer better selectivity but could result in lower yields or require longer reaction times. For instance, using a milder catalyst like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might minimize ether cleavage.

Q3: What causes the demethylation of the methoxy group, and how can it be minimized?

A3: Demethylation is typically caused by the strong Lewis acid catalyst, such as AlCl₃, which can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl group. This side reaction is often exacerbated by higher reaction temperatures and prolonged reaction times. To minimize demethylation, it is advisable to use the mildest possible reaction conditions, including lower temperatures and shorter reaction durations. Using a less aggressive Lewis acid can also be beneficial.

Q4: Is polysubstitution a concern in this reaction?

A4: Polysubstitution, the addition of more than one trifluoroacetyl group to the anisole ring, is generally not a significant issue in Friedel-Crafts acylation. The trifluoroacetyl group is strongly electron-withdrawing, which deactivates the aromatic ring to further electrophilic substitution. This makes the mono-acylated product less reactive than the starting anisole, thus preventing further acylation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met.1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or purified Lewis acid. 2. Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent. 3. Gradually increase the reaction temperature while monitoring for the onset of side reactions.
High Proportion of Ortho-Isomer 1. Reaction Kinetics: The ortho position is electronically activated, and its formation can be kinetically favored under certain conditions. 2. Choice of Lewis Acid: Some Lewis acids may exhibit lower steric hindrance, leading to a higher ortho to para ratio.1. Lowering the reaction temperature may favor the thermodynamically more stable para-isomer. 2. Experiment with different Lewis acids. For example, bulkier Lewis acids might sterically hinder the approach to the ortho position, favoring para-substitution.
Presence of Demethylated Byproduct 1. Harsh Reaction Conditions: High temperatures and/or prolonged reaction times in the presence of a strong Lewis acid. 2. Strong Lewis Acid: Catalysts like AlCl₃ are known to promote ether cleavage.1. Conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion. Monitor the reaction progress closely using techniques like TLC or GC. 2. Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃.
Dark Reaction Mixture/Tar Formation 1. Decomposition: The starting materials or products may be decomposing at the reaction temperature. 2. Reaction with Impurities: Impurities in the reagents or solvent can lead to polymerization or other side reactions.1. Lower the reaction temperature. 2. Ensure the purity of all reagents and solvents. Use freshly distilled solvents if necessary.

Quantitative Data Summary

The regioselectivity of the Friedel-Crafts acylation of anisole is influenced by the choice of catalyst and solvent system. The following table summarizes representative data on the ortho-to-para isomer ratio in related acylation reactions.

CatalystAcylating AgentSolventOrtho/Para RatioReference
Cu(OTf)₂Benzoyl chloride[bmim][BF₄] (ionic liquid)4/96
Cu(OTf)₂Benzoyl chlorideCH₃CN7/93
Cu(OTf)₂Benzoyl chlorideCH₂ClCH₂Cl7/93
Mordenite Zeolite (SiO₂/Al₂O₃ = 110)Acetic anhydrideAcetic acidNot detectable / >99%[1]

Note: Data for the specific trifluoroacetylation of anisole is limited in the provided search results. The table presents data from similar acylation reactions of anisole to illustrate the influence of reaction conditions on regioselectivity. The use of shape-selective catalysts like mordenite zeolite can lead to very high selectivity for the para-product.

Experimental Protocols

General Protocol for Friedel-Crafts Trifluoroacetylation of Anisole

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Anisole

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Preparation: In the reaction flask, suspend the Lewis acid (e.g., 1.1 equivalents of AlCl₃) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.

  • Addition of Anisole: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time or warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Preparation (Suspend Lewis Acid in Solvent) setup->reagents addition 3. Dropwise Addition of Anisole reagents->addition stirring 4. Reaction Stirring (Monitor Progress) addition->stirring quench 5. Quench on Ice/HCl stirring->quench extract 6. Extraction & Washing quench->extract purify 7. Drying & Purification extract->purify product Final Product: This compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

side_reactions Anisole Anisole Reagents CF3CO)2O / Lewis Acid Anisole->Reagents DesiredProduct Para-Isomer (Desired Product) Reagents->DesiredProduct Major Pathway OrthoIsomer Ortho-Isomer (Side Product) Reagents->OrthoIsomer Minor Pathway Demethylation Demethylated Product (Side Product) Reagents->Demethylation Minor Pathway (Harsh Conditions)

Caption: Key reaction pathways in the trifluoroacetylation of anisole, highlighting the desired product and major side products.

troubleshooting_logic cluster_conditions Condition Optimization cluster_reagents Reagent Quality Control start Low Yield or Side Products Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents temp Temperature Too High/Low? check_conditions->temp time Reaction Time Too Long/Short? check_conditions->time catalyst_amount Sufficient Catalyst? check_conditions->catalyst_amount anhydrous Anhydrous Conditions Maintained? check_reagents->anhydrous purity Purity of Starting Materials? check_reagents->purity solution Implement Corrective Actions: - Adjust Temperature/Time - Use Stoichiometric Catalyst - Ensure Anhydrous Setup - Purify Reagents temp->solution time->solution catalyst_amount->solution anhydrous->solution purity->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed experimental protocols, and data to improve your reaction yields.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of anisole.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Moisture Contamination: The Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) and the acylating agent (trifluoroacetic anhydride) are highly sensitive to moisture. Water will deactivate the catalyst and hydrolyze the anhydride, significantly reducing the yield. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Catalyst Inactivity: Using old or improperly stored Lewis acid can lead to lower activity. It is recommended to use a fresh bottle or a newly opened container of the catalyst.

  • Insufficient Catalyst: The Lewis acid catalyst forms complexes with the oxygen atoms of both the anisole's methoxy group and the resulting ketone product. This complexation requires the use of a stoichiometric amount, or even an excess, of the catalyst for the reaction to proceed efficiently.

  • Inadequate Reaction Temperature: The reaction may require specific temperatures to proceed optimally. If the temperature is too low, the reaction rate will be slow, and if it is too high, it can lead to side reactions and decomposition.

  • Suboptimal Reagent Ratio: The molar ratio of anisole to the trifluoroacetylating agent is crucial. An improper ratio can lead to incomplete conversion of the starting material.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The primary side product in the acylation of anisole is the ortho-isomer, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone. The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of the two isomers. The para-isomer is generally favored due to less steric hindrance. Other potential, though less common, side products may include:

  • 4-Hydroxyphenacyl trifluoromethyl ketone: This can result from the demethylation of the methoxy group, particularly when using strong Lewis acids like aluminum chloride at elevated temperatures. Milder catalysts can help minimize this side reaction.[1]

  • Diacylated products: Although the trifluoroacetyl group is deactivating, under harsh conditions, a second acylation on the aromatic ring is possible, though unlikely.

Q3: How can I improve the regioselectivity to favor the desired para-isomer?

A3: Maximizing the yield of the para-isomer over the ortho-isomer is a common goal. Here are some strategies:

  • Choice of Catalyst: The steric bulk of the catalyst can influence the ortho/para ratio. Larger catalyst complexes may favor the formation of the less sterically hindered para-product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the isomer distribution. Experimenting with different anhydrous solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) may improve selectivity.

Q4: What is the best method for purifying the final product and removing the ortho-isomer?

A4: The separation of ortho- and para-isomers can be challenging due to their similar polarities. The following methods are commonly employed:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: This is a very effective method for separating isomers. A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal eluent composition needs to be determined empirically, often starting with a low polarity mixture and gradually increasing the polarity.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be a highly effective purification method. The choice of solvent is critical and should be one in which the desired para-isomer has lower solubility than the ortho-isomer at cooler temperatures.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for the synthesis of this compound.

Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride and Trifluoroacetic Acid

This protocol is based on a high-yield procedure adapted from patent literature, which avoids the use of traditional metal-based Lewis acids.[2]

Materials:

  • Anisole

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anisole (1.125 mmol) in trifluoroacetic acid (0.8 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 mmol) to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the Friedel-Crafts acylation of anisole with different acylating agents and catalysts.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Trifluoroacetic AcidTrifluoroacetic AnhydrideTrifluoroacetic AcidRoom Temp1298% (Conversion)[2]
AlCl₃Acetyl ChlorideDichloromethaneReflux185.7% (Yield)[3]
ZnCl₂Trifluoroacetic AnhydrideNoneNot specifiedNot specifiedNot specified[4]
Hβ ZeoliteOctanoic AcidNoneNot specifiedNot specified72.7% (Conversion)[1]
ZIF-8Benzoyl ChlorideNoneNot specifiedNot specified99.2% (Conversion)[5]

Note: The data presented is for comparative purposes and includes acylating agents other than trifluoroacetic anhydride to illustrate the performance of different catalytic systems in Friedel-Crafts acylations of anisole.

Visual Guides

Reaction Pathway and Potential Side Products

The following diagram illustrates the main reaction for the synthesis of this compound and the formation of common side products.

G Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Electrophilic Aromatic Substitution TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Intermediate Catalyst Catalyst (e.g., TFA, AlCl₃) Catalyst->Intermediate Para_Product This compound (Desired Para-Product) Intermediate->Para_Product Ortho_Product 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone (Ortho-Side Product) Intermediate->Ortho_Product Minor Pathway Demethylated_Product 4-Hydroxyphenacyl trifluoromethyl ketone (Demethylation Side Product) Para_Product->Demethylated_Product Harsh Conditions (e.g., strong Lewis acid)

Figure 1. Reaction scheme for the trifluoroacetylation of anisole.
General Experimental Workflow

This diagram outlines the key steps from reaction setup to product purification.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Reagent Addition (Controlled Temperature) Setup->Addition Stirring 3. Reaction Monitoring (TLC) Addition->Stirring Quench 4. Quenching (Neutralization) Stirring->Quench Extract 5. Extraction Quench->Extract Dry 6. Drying & Concentration Extract->Dry Purify 7. Chromatography or Recrystallization Dry->Purify Characterize 8. Characterization (NMR, GC-MS) Purify->Characterize

Figure 2. Step-by-step experimental workflow.
Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues leading to low product yield.

G Start Low Yield? Check_Moisture Are reagents and glassware anhydrous? Start->Check_Moisture Yes Check_Catalyst Is the catalyst fresh and sufficient? Check_Moisture->Check_Catalyst Yes Solution_Moisture Dry glassware and use anhydrous reagents. Check_Moisture->Solution_Moisture No Check_Conditions Are reaction time and temperature optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst in stoichiometric excess. Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize reaction parameters. Check_Conditions->Solution_Conditions No End Yield Improved Check_Conditions->End Yes Solution_Moisture->End Solution_Catalyst->End Solution_Conditions->End

Figure 3. A decision tree for troubleshooting low yields.

References

challenges in the scale-up of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at a laboratory scale?

A1: The two most common laboratory-scale synthesis routes are the Friedel-Crafts acylation of anisole and the Grignard reaction.

  • Friedel-Crafts Acylation: This method involves the reaction of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This is an electrophilic aromatic substitution reaction.[2]

  • Grignard Reaction: This route typically involves the preparation of a Grignard reagent from a haloanisole (e.g., 4-bromoanisole) and its subsequent reaction with a trifluoroacetylating agent. Alternatively, a trifluoromethyl Grignard reagent can be reacted with a 4-methoxybenzoyl derivative.

Q2: We are experiencing a significant drop in yield when moving from a 10g to a 1kg scale. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[3] The surface-area-to-volume ratio decreases with scale, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of addition of reagents, which may not have been critical at a small scale, becomes crucial in larger batches to control the reaction exotherm and minimize byproduct formation.

  • Extended Reaction Times: Slower heating and cooling of large volumes can lead to longer overall reaction times, potentially allowing for the formation of more degradation products.

  • Work-up and Isolation Inefficiencies: Phase separations and extractions can be less efficient at a larger scale, leading to product loss.[3]

Q3: What are the common impurities we should be looking for during the production of this compound?

A3: The impurity profile largely depends on the synthetic route chosen:

  • Friedel-Crafts Acylation:

    • Isomeric Products: Although the methoxy group is primarily a para-director, small amounts of the ortho-isomer, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone, may be formed.

    • Polyacylated Products: While less common than in Friedel-Crafts alkylation, under harsh conditions, a second trifluoroacetyl group could be introduced.[2]

    • Unreacted Starting Materials: Residual anisole and trifluoroacetic anhydride.

    • Hydrolyzed Reagents: Trifluoroacetic acid from the hydrolysis of the anhydride.

  • Grignard Reaction:

    • Biphenyl Derivatives: Formed from the coupling of the Grignard reagent.

    • Unreacted Grignard Reagent and Starting Materials.

    • Products of Reaction with Water or CO₂: Any moisture or carbon dioxide ingress will quench the Grignard reagent, leading to the formation of anisole and 4-methoxybenzoic acid, respectively.

Q4: How can we minimize the formation of the ortho-isomer during Friedel-Crafts acylation?

A4: Optimizing reaction conditions can improve the regioselectivity for the desired para-isomer:

  • Temperature Control: Running the reaction at lower temperatures generally favors the formation of the para-isomer.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like zinc chloride or iron(III) chloride might offer different selectivities.

  • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may be beneficial.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Potential Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[1]
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount or a slight excess of the catalyst is often necessary.[1]
Deactivated Starting Material Anisole is an activated aromatic ring. However, if the starting material is contaminated with deactivating groups, the reaction may be inhibited. Ensure the purity of the anisole.
Poor Reaction Conditions The reaction may require specific temperatures to proceed efficiently. If the reaction is sluggish, a modest increase in temperature might be necessary, but this should be balanced against the risk of side reactions.
Issue 2: Formation of Tarry Byproducts
Potential Cause Suggested Solution
High Reaction Temperature Excessive heat can lead to polymerization and decomposition of reactants and products. Maintain strict temperature control, especially during the addition of reagents on a large scale.
Concentrated Reaction Mixture Running the reaction at too high a concentration can promote intermolecular side reactions. Ensure adequate solvent is used.
Presence of Oxygen While not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
Issue 3: Difficulties in Product Purification at Scale
Potential Cause Suggested Solution
Similar Polarity of Product and Impurities The ortho-isomer, if present, can be difficult to separate from the para-product by simple crystallization. High-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure may be required.
Emulsion Formation During Work-up Large-scale aqueous work-ups can lead to stable emulsions. The addition of brine or a small amount of a different organic solvent can help to break the emulsion.
Product Volatility While the product has a relatively high boiling point (around 205-208 °C), care should be taken during solvent removal under vacuum to avoid product loss.[4]

Quantitative Data from Scale-Up (Illustrative)

The following table provides an illustrative example of how key parameters might change during the scale-up of a Friedel-Crafts acylation. Actual results will vary based on specific equipment and process parameters.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Yield (%) 85-95%70-85%65-80%
Purity (by HPLC, %) >99%97-99%95-98%
Ortho-Isomer Impurity (%) <0.5%0.5-1.5%1.0-2.5%
Reaction Time (hours) 2-46-1012-24
Cooling Time (hours) <0.52-48-16

Experimental Protocols

Laboratory Scale Friedel-Crafts Acylation (Illustrative)
  • Preparation: Under a nitrogen atmosphere, charge a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum chloride (1.2 equivalents).

  • Catalyst Suspension: Add anhydrous dichloromethane (DCM) to the flask to create a suspension of the catalyst.

  • Acylating Agent Addition: Cool the suspension to 0°C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension, maintaining the temperature below 5°C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of cold dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous AlCl3, Anisole, TFAA, DCM mix Mix AlCl3 and DCM reagents->mix glassware Flame-dried Glassware glassware->mix cool1 Cool to 0°C mix->cool1 add_tfaa Add TFAA cool1->add_tfaa add_anisole Add Anisole Solution add_tfaa->add_anisole react Stir at 0°C then RT add_anisole->react quench Quench with HCl(aq) react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/ Recrystallization) concentrate->purify product Final Product purify->product

Caption: Workflow for the laboratory synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions Check cluster_scaleup Scale-up Issues start Low Yield Observed check_anhydrous Anhydrous conditions met? start->check_anhydrous check_catalyst_amount Sufficient catalyst (>1 eq.) used? start->check_catalyst_amount check_purity Purity of starting materials? start->check_purity check_temp Temperature controlled? start->check_temp check_time Sufficient reaction time? start->check_time check_mixing Efficient mixing? start->check_mixing check_heat_transfer Adequate cooling? start->check_heat_transfer solution Optimize Conditions: - Use dry reagents/solvents - Increase catalyst load - Verify starting material purity - Adjust temperature/time - Improve agitation/cooling check_anhydrous->solution check_catalyst_amount->solution check_purity->solution check_temp->solution check_time->solution check_mixing->solution check_heat_transfer->solution

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

removal of unreacted starting materials from 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the removal of unreacted starting materials from the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after a Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.

Problem 1: Presence of a Low-Boiling Point Contaminant

  • Symptom: Your crude product shows a significant fraction distilling at a low temperature (below 100°C) during purification, or GC-MS analysis indicates the presence of a low molecular weight impurity.

  • Likely Cause: Unreacted trifluoroacetic anhydride or its hydrolysis product, trifluoroacetic acid.

  • Solution:

    • Aqueous Workup: Transfer the crude reaction mixture to a separatory funnel. Add an organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate).

    • Quenching: Carefully and slowly add water to the separatory funnel to quench any remaining trifluoroacetic anhydride. This reaction is exothermic and will convert the anhydride to trifluoroacetic acid.

    • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the trifluoroacetic acid, converting it to sodium trifluoroacetate, which is highly soluble in the aqueous layer. You will observe gas evolution (CO₂), so vent the separatory funnel frequently. Continue washing until the gas evolution ceases.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Problem 2: Presence of a Contaminant with a Similar Polarity to the Product

  • Symptom: TLC analysis shows a spot that runs close to your product spot, or NMR analysis indicates the presence of aromatic protons that do not correspond to your product.

  • Likely Cause: Unreacted anisole.

  • Solutions:

    • Option A: Fractional Distillation (for larger quantities):

      • The significant difference in boiling points between anisole (~154°C) and the product (~205-208°C) allows for separation by fractional distillation under reduced pressure.

      • Carefully monitor the temperature at the head of the distillation column. The lower-boiling anisole will distill first, followed by the desired product.

    • Option B: Column Chromatography (for smaller quantities or high purity requirements):

      • Prepare a silica gel column.

      • Choose an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity eluent and gradually increase the polarity to first elute the less polar anisole, followed by your more polar ketone product.

    • Option C: Recrystallization (if the crude product is a solid):

      • If your crude product is a solid and contains a small amount of oily anisole, recrystallization can be effective.

      • Dissolve the crude product in a minimum amount of a suitable hot solvent. As the solution cools, the desired product should crystallize out, leaving the anisole impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

A1: In a typical synthesis of this compound from anisole and trifluoroacetic anhydride, the most common impurities are unreacted anisole, unreacted trifluoroacetic anhydride, and trifluoroacetic acid (formed from the reaction of the anhydride with any moisture).

Q2: Why is a basic wash necessary during the workup?

A2: A basic wash, typically with sodium bicarbonate or sodium carbonate solution, is crucial to remove acidic impurities.[1] Any unreacted trifluoroacetic anhydride will hydrolyze to trifluoroacetic acid, which is a strong acid.[2][3][4][5][6][7] The basic wash neutralizes this acid, converting it into its water-soluble salt, which is then easily removed into the aqueous layer.

Q3: How can I tell if I have successfully removed all the trifluoroacetic acid?

A3: You can test the pH of the aqueous layer after the basic wash. If it is neutral or slightly basic, you have likely removed all the acidic impurities. Additionally, during the basic wash, the evolution of carbon dioxide gas will cease once all the acid has been neutralized.

Q4: My product is an oil, not a solid. Can I still use recrystallization?

A4: The product, this compound, has a reported melting point of around 35-36°C. It is possible for it to be a low-melting solid or a thick oil at room temperature, especially if impurities are present that depress the melting point. If it does not solidify upon cooling or scratching, then recrystallization is not a suitable method, and you should consider fractional distillation or column chromatography.

Q5: What are the key physical properties I should be aware of for purification?

A5: Understanding the differences in physical properties is key to successful purification. The table below summarizes the relevant data.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Water Solubility
Product: this compoundC₉H₇F₃O₂204.15~205-208~35-36Insoluble
Starting Material: AnisoleC₇H₈O108.14~154-37Insoluble[8][9][10][11][12][13][14]
Starting Material: Trifluoroacetic AnhydrideC₄F₆O₃210.03~39.5-40-65Reacts violently[2][3][4][5][6][7][15][16]
Byproduct/Impurity: Trifluoroacetic AcidC₂HF₃O₂114.02~72.4-15.4Miscible[17][18][19][20][21]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

  • Ensure the reaction mixture is at room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add an equal volume of cold water to the separatory funnel. Swirl gently to mix.

  • Add a saturated aqueous solution of sodium bicarbonate in small portions. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Continue adding the bicarbonate solution and shaking until gas evolution ceases.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Separate the aqueous layer.

  • Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus equipped for vacuum distillation.

  • Ensure all glassware is dry.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask.

  • Collect the fraction corresponding to the boiling point of anisole at the working pressure.

  • Increase the heating mantle temperature to distill the higher-boiling product. Collect the fraction corresponding to the boiling point of this compound.

Protocol 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with a non-polar solvent (e.g., 100% hexane). This will elute the non-polar anisole.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Once the anisole has been eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute the more polar product, this compound.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Visualizations

reaction_pathway cluster_reactants Starting Materials anisole Anisole product This compound anisole->product + tfaa Trifluoroacetic Anhydride tfaa->product catalyst Lewis Acid (e.g., AlCl3) catalyst->product troubleshooting_workflow start Crude Product check_impurities Identify Impurities (e.g., via NMR, GC-MS) start->check_impurities acidic_impurities Acidic Impurities Present? (TFAA, TFA) check_impurities->acidic_impurities anisole_impurity Anisole Present? acidic_impurities->anisole_impurity No aqueous_workup Perform Aqueous Workup (Water & Bicarbonate Wash) acidic_impurities->aqueous_workup Yes distillation Fractional Distillation anisole_impurity->distillation Yes (Large Scale) chromatography Column Chromatography anisole_impurity->chromatography Yes (Small Scale/ High Purity) recrystallization Recrystallization (if solid) anisole_impurity->recrystallization Yes (Minor Impurity & Solid Product) pure_product Pure Product anisole_impurity->pure_product No aqueous_workup->anisole_impurity distillation->pure_product chromatography->pure_product recrystallization->pure_product

References

preventing decomposition of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during workup?

The principal cause of degradation is the hydrolysis of the trifluoromethyl ketone functional group. This reaction is particularly accelerated under basic or neutral aqueous conditions, leading to the formation of 4-methoxybenzoic acid and trifluoromethane. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by water.

Q2: What are the visible or analytical signs of decomposition?

Visual cues for decomposition are often absent as both the starting material and the primary degradation product, 4-methoxybenzoic acid, are typically white or colorless solids. Analytically, decomposition can be monitored by thin-layer chromatography (TLC), where a new, more polar spot corresponding to 4-methoxybenzoic acid will appear. Confirmation of decomposition should be performed using techniques like NMR or mass spectrometry. In 1H NMR spectroscopy, the appearance of a carboxylic acid proton signal (typically a broad singlet above 10 ppm) and characteristic aromatic signals for 4-methoxybenzoic acid are indicative of decomposition.

Q3: At what pH is this compound most stable during workup?

To minimize hydrolysis, the workup should be conducted under acidic conditions (pH < 7). It is crucial to avoid basic conditions, as the rate of hydrolysis increases significantly with pH. Even neutral water can lead to slow hydrolysis. Therefore, quenching reactions with a dilute aqueous acid solution is a standard and recommended practice.

Q4: Can I use a simple water wash during the workup?

A brief wash with neutral water is sometimes employed, but it carries a risk of inducing some hydrolysis. If a water wash is necessary, it should be performed quickly with cold deionized water, and the organic layer should be promptly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. An acidic wash (e.g., with dilute HCl) is a safer alternative to a neutral water wash for neutralizing any basic reagents.

Q5: Are there alternative workup procedures to avoid aqueous conditions altogether?

Yes, non-aqueous or anhydrous workups are highly recommended, especially if the reaction solvent is immiscible with water. These methods involve quenching the reaction with a non-aqueous acid (e.g., a solution of HCl in an organic solvent) or filtering the reaction mixture through a plug of silica gel to remove salts and polar impurities, followed by solvent evaporation.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Problem Possible Cause Recommended Solution
Low yield of desired product and presence of a more polar byproduct on TLC. Hydrolysis of the trifluoromethyl ketone to 4-methoxybenzoic acid due to exposure to basic or neutral aqueous conditions.1. Acidify the Workup: Ensure the aqueous phase during extraction is acidic (pH 3-5). Use dilute HCl or NH4Cl solution for quenching and washing. 2. Minimize Contact with Water: Perform aqueous washes quickly with cold water and immediately dry the organic layer. 3. Employ an Anhydrous Workup: If possible, avoid water altogether. Quench the reaction with a non-aqueous acid or by filtration through silica gel.
1H NMR spectrum shows a broad singlet around 12-13 ppm and aromatic signals inconsistent with the product. Significant decomposition to 4-methoxybenzoic acid has occurred.1. Re-evaluate the Workup Protocol: The current workup procedure is not suitable. Implement a strictly acidic or anhydrous workup for future experiments. 2. Purification: It may be possible to separate the desired product from the carboxylic acid impurity by column chromatography. However, preventing decomposition is a more effective strategy.
Product appears oily or fails to crystallize as expected. The presence of impurities, including the hydrated gem-diol form of the ketone or the hydrolysis product, can inhibit crystallization.1. Dry Thoroughly: Ensure the final product is rigorously dried under high vacuum to remove any residual water, which can promote hydrate formation. 2. Purify by Chromatography: Use column chromatography to separate the desired ketone from impurities. 3. Consider Recrystallization: If a small amount of impurity is present, recrystallization from a suitable solvent system may yield pure crystalline product.
Inconsistent yields between batches. Variability in workup conditions, such as the pH of the wash solutions or the duration of contact with aqueous phases.1. Standardize the Workup Protocol: Develop and strictly adhere to a detailed, optimized workup procedure. 2. Monitor pH: Actively monitor the pH of the aqueous layer during extractions to ensure it remains acidic.

Experimental Protocols

Protocol 1: Standard Acidic Aqueous Workup

This protocol is suitable for reactions where the trifluoromethyl ketone is relatively stable and a complete removal of water-soluble impurities is required.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a pre-chilled solution of 1 M HCl with vigorous stirring. The final pH of the aqueous layer should be between 3 and 5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (use with caution and vent frequently, only if acidic reagents need to be neutralized and the product is stable to brief, weak base exposure; otherwise, omit this step).

    • Brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Anhydrous Workup

This protocol is recommended for highly sensitive reactions or when maximum prevention of hydrolysis is desired.

  • Quenching (Option A - Filtration): If the reaction byproducts are solid salts, dilute the reaction mixture with a non-polar solvent (e.g., hexane/ethyl acetate mixture) and filter it through a pad of celite or a short plug of silica gel. Wash the filter cake with additional solvent.

  • Quenching (Option B - Non-Aqueous Acid): Cool the reaction mixture in an ice bath. Slowly add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) until the reaction is quenched.

  • Concentration: Concentrate the filtrate or the quenched reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by column chromatography on silica gel.

Protocol 3: Acetal Protection Strategy

For multi-step syntheses where the trifluoromethyl ketone moiety must endure strongly basic or nucleophilic conditions, protection as an acetal is an effective strategy.

  • Protection:

    • To a solution of this compound in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to obtain the protected ketone.

  • Reaction: Perform the desired reaction under basic or nucleophilic conditions.

  • Deprotection:

    • Dissolve the protected ketone in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).

    • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate), extract the product with an organic solvent, dry, and concentrate.

Data Presentation

Table 1: Analytical Data for Identification of Decomposition Product

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrum (EI, m/z)
4-Methoxybenzoic acid 11.5-12.5 (br s, 1H, COOH), 8.11 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.88 (s, 3H, OCH3)171.8, 164.2, 132.5, 123.9, 113.9, 55.5152 (M+), 137, 109, 92, 77, 64, 51

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[1][2][3]

Visualizations

DecompositionPathway start 2,2,2-Trifluoro-1- (4-methoxyphenyl)ethanone intermediate Tetrahedral Intermediate (Hydrate) start->intermediate product 4-Methoxybenzoic Acid intermediate->product Elimination of CF3- byproduct Trifluoromethane (Fluoroform) intermediate->byproduct

Caption: Decomposition pathway of this compound via hydrolysis.

WorkupWorkflow cluster_options Quenching Options start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract quench_acidic Acidic Aqueous (e.g., 1M HCl) quench_anhydrous Anhydrous (e.g., Filtration) wash Wash Organic Layer extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify concentrate->purify

Caption: Recommended general workup workflow to minimize decomposition.

TroubleshootingGuide start Low Yield or Impure Product? check_tlc Analyze by TLC/ NMR/MS start->check_tlc decomposition Decomposition Observed? check_tlc->decomposition acidic_workup Implement Acidic Aqueous Workup (pH 3-5) decomposition->acidic_workup Yes other_issue Other Issue (e.g., incomplete reaction) decomposition->other_issue No anhydrous_workup Use Anhydrous Workup acidic_workup->anhydrous_workup If decomposition persists protecting_group Consider Acetal Protection Strategy anhydrous_workup->protecting_group For harsh conditions

Caption: Troubleshooting logic for addressing decomposition during workup.

References

Technical Support Center: Optimization of Catalyst Loading for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a key intermediate in various pharmaceutical and agrochemical applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your experimental workflow and enhance reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction setup can deactivate the catalyst.- Ensure all glassware is thoroughly dried (flame-dried or oven-dried).- Use anhydrous solvents and reagents.- Use a freshly opened container of the Lewis acid catalyst or purify it before use.
Insufficient Catalyst Loading: An inadequate amount of catalyst will result in incomplete conversion of the starting material.- Gradually increase the molar ratio of the catalyst relative to the limiting reagent (anisole).- Monitor the reaction progress by TLC or GC to determine the optimal catalyst loading.
Poor Quality of Reagents: Impurities in anisole or trifluoroacetic anhydride can interfere with the reaction.- Purify the starting materials before use, for example, by distillation.
Low Reaction Temperature: The activation energy for the reaction may not be reached at a low temperature.- Gradually increase the reaction temperature and monitor the effect on the yield. Be cautious as higher temperatures can also lead to side reactions.
Formation of Multiple Products (Low Selectivity) Ortho- Isomer Formation: While the para-substituted product is generally favored due to steric hindrance, some ortho-acylation can occur.- Lowering the reaction temperature can sometimes improve para-selectivity.
Side Reactions: High catalyst loading or elevated temperatures can promote side reactions such as di-acylation or polymerization.- Optimize the catalyst loading; an excess of catalyst can lead to undesired byproducts.- Maintain the optimal reaction temperature.
Difficult Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification.- Ensure the reaction goes to completion to minimize unreacted starting materials.- Optimize reaction conditions to improve selectivity.- Perform a proper aqueous work-up to remove the catalyst and any water-soluble impurities.
Product-Catalyst Complex: The ketone product can form a stable complex with the Lewis acid catalyst, making the work-up challenging.- Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., HCl) to break up the complex.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: How does catalyst loading affect the reaction?

A2: Catalyst loading is a critical parameter. Insufficient catalyst leads to low conversion and yield. Conversely, excessive catalyst can decrease selectivity by promoting the formation of side products and can make the reaction work-up more difficult. The optimal catalyst amount needs to be determined experimentally for each specific reaction scale and condition.

Q3: Are there alternative catalysts to aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be used. Solid acid catalysts, like zeolites and supported heteropolyacids, are also being explored as more environmentally friendly and reusable alternatives. Additionally, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to be effective catalysts for Friedel-Crafts acylations. A patent also describes the use of trifluoroacetic acid and/or trifluoroacetic anhydride as both reactant and catalyst.

Q4: What are the typical side products in this reaction?

A4: The primary side product is the ortho-isomer, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone. Under harsh conditions, di-acylation products or polymers may also be formed.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Quantitative Data on Catalyst Loading

The following table provides data on the effect of catalyst loading on the acylation of anisole. While the data presented is for the acylation with acetyl chloride using an AlCl₃-supported imidazolium salt catalyst, it serves as a representative example of how catalyst concentration can influence conversion and selectivity in a Friedel-Crafts acylation of anisole.[1] It is crucial to experimentally determine the optimal catalyst loading for the specific trifluoroacetylation reaction.

Molar Ratio (AlCl₃-ILs : Anisole)Conversion (%)Selectivity for para-product (%)
0.5 : 17097.2
1.0 : 18898.2
1.5 : 19098.4
2.0 : 18798.2
2.5 : 17788.0
3.0 : 17084.0

Data adapted from a study on the acylation of anisole with acetyl chloride using an AlCl₃-supported imidazolium salt catalyst at 0 °C for 20 minutes.[1]

Experimental Protocols

General Protocol for Friedel-Crafts Trifluoroacetylation of Anisole

This protocol provides a general procedure for the synthesis of this compound. The optimal conditions, particularly the catalyst loading and reaction temperature, should be determined through small-scale optimization experiments.

Materials:

  • Anisole

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride to the stirred suspension of aluminum chloride in dichloromethane at 0 °C.

  • Addition of Anisole: Dissolve anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. Then, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath. Quench the reaction by slowly and carefully adding crushed ice, followed by the dropwise addition of dilute hydrochloric acid until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble and flame-dry glassware inert Establish inert atmosphere (N2/Ar) setup->inert catalyst Charge AlCl3 and anhydrous DCM inert->catalyst cool1 Cool to 0 °C catalyst->cool1 add_anhydride Add trifluoroacetic anhydride cool1->add_anhydride add_anisole Dropwise addition of anisole in DCM add_anhydride->add_anisole react_0C Stir at 0 °C add_anisole->react_0C react_RT Warm to RT and stir react_0C->react_RT monitor Monitor by TLC/GC react_RT->monitor quench Quench with ice and dilute HCl monitor->quench Reaction complete extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (distillation/chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield? inactive Inactive Catalyst? start->inactive Yes insufficient Insufficient Loading? start->insufficient temp Suboptimal Temperature? start->temp reagents Impure Reagents? start->reagents sol_anhydrous Ensure Anhydrous Conditions inactive->sol_anhydrous sol_increase_cat Increase Catalyst Loading insufficient->sol_increase_cat sol_optimize_temp Optimize Temperature temp->sol_optimize_temp sol_purify_reagents Purify Reagents reagents->sol_purify_reagents

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis, characterization, and biological validation of derivatives of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. The strategic incorporation of the trifluoromethyl group often enhances the biological activity and metabolic stability of parent compounds, making these derivatives promising candidates for drug discovery. This document summarizes key performance data from various studies, offers detailed experimental protocols, and visualizes essential workflows and mechanisms.

Comparative Analysis of Biological Activity

The introduction of a trifluoromethyl ketone moiety is a key strategy in designing potent enzyme inhibitors and bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack within an enzyme's active site. This often leads to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.

While a direct head-to-head comparison of a wide range of this compound derivatives is not extensively available in single studies, we can compile and compare data from related structures to understand the structure-activity relationships (SAR). Below are comparative tables summarizing the biological activities of various trifluoromethyl-containing compounds, including chalcones and other derivatives, which share structural similarities with the topic compound.

Table 1: Comparative Antimicrobial Activity of Chalcone Derivatives

Chalcones, which can be synthesized from acetophenones, are precursors to flavonoids and exhibit a wide range of biological activities. The following table compares the minimum inhibitory concentrations (MIC) of various chalcone derivatives against pathogenic bacteria.

Compound IDSubstituents on Phenyl Ring BTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5a 2,4-dimethoxyStaphylococcus aureus-Ampicillin-
5c 4-methylsulfanylStaphylococcus aureus-Ampicillin-
5d 4-methoxyStaphylococcus aureus-Ampicillin-
Isobavachalcone 4-hydroxy, 2-prenylStaphylococcus aureus (MRSA)0.5-2.0Vancomycin>2
4-Hydroxyderricin 4-hydroxy, 3-prenylStaphylococcus aureus≥3.9--

Note: Specific MIC values for compounds 5a, 5c, and 5d were not provided in the source material in a quantitative format but were part of a study on their synthesis and biological evaluation.[1] Isobavachalcone and 4-Hydroxyderricin data are included for comparison of antimicrobial potency of related structures.[2]

Table 2: Comparative Antioxidant Activity of Chalcone and Dihydropyrazole Derivatives

The antioxidant potential of these derivatives is often evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.

Compound IDCompound TypeSubstituents on Phenyl Ring BIC50 (µg/mL)
5a Chalcone2,4-dimethoxy190.56[1]
5c Chalcone4-methylsulfanyl283.13[1]
6a Dihydropyrazole2,4-dimethoxy79.8[1]
6c Dihydropyrazole4-methylsulfanyl199.2[1]

These tables illustrate that substitutions on the phenyl ring significantly influence the biological activity. For instance, the conversion of chalcones to their corresponding dihydropyrazole derivatives appears to enhance antioxidant activity, as seen by the lower IC50 values.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a chalcone precursor and a general method for evaluating enzyme inhibition.

1. Synthesis of a 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)

This protocol is adapted from the synthesis of related chalcone derivatives and serves as a representative example.[1]

  • Materials: 4'-fluoro-2'-hydroxyacetophenone, 4-methoxybenzaldehyde, ethanol, potassium hydroxide.

  • Procedure:

    • Dissolve 4'-fluoro-2'-hydroxyacetophenone (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol (20 mL).

    • Add a solution of potassium hydroxide (40% in water, 5 mL) dropwise to the mixture while stirring at room temperature.

    • Continue stirring the reaction mixture for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • The precipitated solid (the chalcone product) is filtered, washed with cold water until the washings are neutral, and then dried.

    • Recrystallize the crude product from ethanol to obtain pure crystals.

    • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

2. General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)

This is a general protocol for determining the IC50 value of a test compound.[3][4]

  • Materials: Purified enzyme (e.g., COX-1 or COX-2), substrate (e.g., arachidonic acid), test compound (dissolved in DMSO), known inhibitor (e.g., Indomethacin or Celecoxib), reaction buffer (e.g., Tris-HCl buffer), detection reagent (fluorogenic or colorimetric probe).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the known inhibitor in the reaction buffer.

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the enzyme solution to each well, followed by the addition of the test compound dilutions or the known inhibitor. Include a control group with only the enzyme and buffer (and DMSO vehicle).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period.

    • Data Analysis:

      • Calculate the initial reaction rates (velocity) for each concentration of the inhibitor.

      • Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Workflows and Mechanisms

Diagram 1: General Workflow for Synthesis and Validation

G cluster_synthesis Synthesis & Characterization cluster_validation Biological Validation start Starting Materials (e.g., Substituted Acetophenone & Benzaldehyde) reaction Claisen-Schmidt Condensation (or other appropriate reaction) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_assay In Vitro Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) characterization->bio_assay Pure Derivative data_analysis Data Analysis (IC50 / MIC Determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reaction Design New Derivatives lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and biological validation of novel derivatives.

Diagram 2: Mechanism of Enzyme Inhibition by a Trifluoromethyl Ketone

G Enzyme Active Site of Enzyme + Serine-OH (Nucleophile) TransitionState Nucleophilic Attack Enzyme->TransitionState Inhibitor Trifluoromethyl Ketone Inhibitor R-C(=O)-CF3 Inhibitor->TransitionState Complex Stable Hemiketal Adduct (Covalent) R-C(O-Enzyme)(OH)-CF3 TransitionState->Complex Formation of covalent bond Inhibition Enzyme Inhibition Complex->Inhibition

Caption: Inhibition mechanism via nucleophilic attack on the trifluoromethyl ketone.

References

A Comparative Guide to the Reactivity of Acetophenone and 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone and the classic aromatic ketone, acetophenone. The analysis is grounded in fundamental principles of organic chemistry and supported by relevant physical data. The significant structural differences between these two compounds, primarily the presence of a potent electron-withdrawing trifluoromethyl group versus a simple methyl group, lead to marked differences in their chemical behavior, particularly in reactions involving the carbonyl group.

The Decisive Role of Electronic Effects

The reactivity of a ketone is largely governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups adjacent to the carbonyl increase its partial positive charge, making it a more attractive target for nucleophiles. Conversely, electron-donating groups decrease this positive charge, reducing reactivity.[1][2][3]

In this compound, the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), significantly enhancing the electrophilicity of the carbonyl carbon.[4] While the para-methoxy group on the phenyl ring is an electron-donating group (+R effect), its influence is generally outweighed by the potent activation from the trifluoromethyl group. Acetophenone, lacking such a strong activating group, serves as a baseline for typical aromatic ketone reactivity.

G start Dissolve Ketone in Solvent (e.g., Methanol) at 0°C add_nabh4 Portion-wise Addition of Sodium Borohydride (NaBH4) start->add_nabh4 monitor Monitor Reaction by TLC add_nabh4->monitor quench Quench with Saturated Aqueous NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify Product (e.g., Chromatography) dry->purify

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of chalcone derivatives synthesized from 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. The introduction of a trifluoromethyl group often enhances the biological efficacy of organic compounds. This document summarizes the available experimental data on the anticancer and antimicrobial properties of these specific fluorinated chalcones and their analogs, outlines detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways and experimental workflows.

Anticancer Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are known for their wide range of pharmacological effects, including potent anticancer activity. The incorporation of a trifluoromethyl group can significantly enhance this activity. While specific data for chalcones derived directly from this compound is limited in publicly available literature, extensive research on structurally similar α-trifluoromethyl chalcones and chalcones from 4'-trifluoromethyl acetophenone provides valuable insights into their potential. These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Comparative Anticancer Activity of Trifluoromethyl Chalcone Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various α-trifluoromethyl chalcone derivatives against several human cancer cell lines. These compounds, while not direct derivatives of this compound, share the key trifluoromethyl chalcone scaffold and provide a strong indication of the potential efficacy of the target compounds.

Compound IDR Group (Substitution on Ring B)Cell LineCancer TypeIC50 (µM)Reference
2 4-NO₂DU145Prostate Cancer<0.2[1]
PC-3Prostate Cancer<0.2[1]
5 3,4-di-FDU145Prostate Cancer<0.2[1]
PC-3Prostate Cancer<0.2[1]
KBOral Cancer0.17[1]
KB-VIN (P-gp overexpressing)Oral Cancer0.17[1]
MDA-MB-231Breast Cancer0.19[1]
HCT116Colon Cancer0.20[1]
A549Lung Cancer0.22[1]
8 4-NH₂DU145Prostate Cancer3.25[1]
PC-3Prostate Cancer2.48[1]
9 4-N-propargylDU145Prostate Cancer1.43[1]
PC-3Prostate Cancer1.34[1]
Alkoxy Chalcone -CF₃MCF-7Breast Cancer13.75 µg/mL[2]

Antimicrobial Activity

Fluorinated chalcones have demonstrated significant potential as antimicrobial agents. The trifluoromethyl group is known to enhance lipophilicity and cell membrane permeability, contributing to improved antibacterial and antifungal effects. Research on chalcones derived from 4'-trifluoromethyl acetophenone, a close structural analog to the topic compound, reveals broad-spectrum activity against various pathogenic bacteria and fungi.

Comparative Antimicrobial Activity of Trifluoromethyl Chalcone Analogs

The following table presents the minimum inhibitory concentration (MIC) values for a series of chalcones derived from 4'-trifluoromethyl acetophenone against selected bacterial and fungal strains.

Compound IDR Group (Substituent on Ring B)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. vulgaris (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
A1 2",3"-dichlorophenyl>100>100>100>100>100>100[3][4]
A2 4"-chlorophenyl50255010050100[3][4]
A3 Indole-3-yl12.512.5252512.525[3][4]
A4 4"-fluorophenyl10050100>100100>100[3][4]
A5 4"-bromophenyl5025505050100[3][4]
A6 Furan-2-yl2512.550502550[3][4]
A7 Thiophen-2-yl252550502550[3][4]
A8 4"-N,N-dimethylaminophenyl>100>100>100>100>100>100[3][4]
A9 2"-nitrophenyl12.512.5252512.525[3][4]
A10 Pyridin-3-yl50255010050100[3][4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Trifluoromethyl Chalcone Derivatives

The synthesis of the chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[3]

  • Reaction: An equimolar mixture of this compound and a substituted aromatic aldehyde is dissolved in ethanol.

  • Catalyst: An aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, is added dropwise to the stirred mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for a specified duration (typically 6-15 hours), with the progress monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl). The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

G reagents This compound + Substituted Aromatic Aldehyde reaction Claisen-Schmidt Condensation reagents->reaction solvent Ethanol solvent->reaction catalyst Aqueous KOH / NaOH catalyst->reaction workup Neutralization & Precipitation reaction->workup purification Recrystallization workup->purification product Trifluoromethyl Chalcone Derivative purification->product

Synthesis of Trifluoromethyl Chalcones.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically in a range from 0.1 to 100 µM) and incubated for a further 24-72 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Chalcone Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Dissolve Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end Results analyze->end

MTT Assay Workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The chalcone derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Chalcone derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Induction of Apoptosis

Many trifluoromethyl chalcones induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. One of the central pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

G chalcone Trifluoromethyl Chalcone bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) chalcone->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Induction Pathway.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer cell survival and proliferation.[11][12][13] Chalcones have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer properties.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex tnf->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation chalcone Trifluoromethyl Chalcone chalcone->ikk Inhibition chalcone->ikb Inhibition of Degradation dna DNA nfkb_nuc->dna transcription Pro-inflammatory & Pro-survival Gene Transcription dna->transcription

NF-κB Pathway Inhibition.

References

Unveiling the Electronic Landscape: A Computational Comparison of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a compound of interest in medicinal chemistry and materials science, reveals significant modulation of its electronic character upon trifluoromethylation. This comparative guide, intended for researchers, scientists, and drug development professionals, elucidates these changes through a detailed analysis of its electronic properties alongside its non-fluorinated and non-methoxylated analogs, supported by data from computational studies.

The introduction of a trifluoromethyl (-CF3) group, a common strategy in drug design, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the electronic consequences of this substitution is paramount for rational molecular design. This guide compares the electronic properties of this compound with its parent compounds, 4-methoxyacetophenone and 2,2,2-trifluoroacetophenone, to dissect the individual and combined effects of the methoxy and trifluoromethyl substituents.

Comparative Analysis of Electronic Properties

Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the electronic structure of these molecules. The following table summarizes key electronic properties calculated for 4-methoxyacetophenone and 2,2,2-trifluoroacetophenone, which serve as benchmarks for understanding the electronic profile of the target molecule.

CompoundMethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Methoxyacetophenone DFT (B3LYP)6-311++G(d,p)-6.23-1.574.663.54
2,2,2-Trifluoroacetophenone DFT (B3LYP)6-311++G(d,p)-7.83-2.775.063.29

Data for 4-methoxyacetophenone and 2,2,2-trifluoroacetophenone are compiled from published computational studies.[1] A direct computational study for this compound with the same level of theory was not available in the searched literature.

The data reveals a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in 2,2,2-trifluoroacetophenone compared to 4-methoxyacetophenone. This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group. Consequently, the HOMO-LUMO gap, an indicator of chemical reactivity and stability, is larger for the trifluorinated analog, suggesting greater kinetic stability.

For this compound, it is anticipated that the electron-donating methoxy group will raise the HOMO energy level relative to 2,2,2-trifluoroacetophenone, while the trifluoromethyl group will lower both HOMO and LUMO levels compared to 4-methoxyacetophenone. This interplay would likely result in a HOMO-LUMO gap intermediate between the two analogs, finely tuning the molecule's reactivity and electronic absorption properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution and predicting the reactive sites of a molecule.

  • 4-Methoxyacetophenone: The MEP of 4-methoxyacetophenone is expected to show a negative potential (red region) around the carbonyl oxygen, indicating a site for electrophilic attack. The methoxy group's oxygen will also exhibit a negative potential, while the aromatic ring and methyl protons will have a more positive potential (blue/green regions).

  • 2,2,2-Trifluoroacetophenone: In contrast, the MEP of 2,2,2-trifluoroacetophenone displays a significant accumulation of negative potential around the highly electronegative fluorine atoms of the -CF3 group.[1] The region around the carbonyl oxygen remains a site of negative potential, while the phenyl ring becomes more electron-deficient (more positive potential) due to the strong inductive effect of the trifluoroacetyl group.

For This compound , the MEP would present a complex landscape with the electron-donating methoxy group increasing the electron density on the aromatic ring, while the trifluoroacetyl group strongly withdraws it. This push-pull electronic effect is a key feature influencing its intermolecular interactions and biological activity.

Experimental and Computational Protocols

The data presented and the insights derived are based on well-established computational chemistry protocols.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations for the analog compounds were typically performed using the following setup:

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse and polarization functions for accurate description of electron distribution.

  • Software: Gaussian 09 or similar quantum chemistry packages.

  • Properties Calculated:

    • HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals were calculated to determine the HOMO-LUMO gap.

    • Dipole Moment: The molecular dipole moment was calculated to understand the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the electron density surface to visualize the charge distribution and reactive sites.

Visualizing Computational Workflows and Molecular Relationships

To better understand the process of computational analysis and the structure-property relationships, the following diagrams are provided.

computational_workflow mol_structure Molecular Structure Input (SMILES, SDF, etc.) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole, MEP) freq_calc->prop_calc analysis Data Analysis and Visualization prop_calc->analysis

Caption: A typical workflow for computational analysis of molecular electronic properties.

structure_property_relationship substituent Substituent electronic_effect Electronic Effect (Inductive/Resonance) substituent->electronic_effect -OCH3 (Donating) -CF3 (Withdrawing) electronic_properties Electronic Properties (HOMO/LUMO, Dipole Moment, MEP) electronic_effect->electronic_properties reactivity Chemical Reactivity & Biological Activity electronic_properties->reactivity

Caption: The relationship between molecular substituents and their impact on electronic properties.

References

A Comparative Guide to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone and Other Trifluoromethyl Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl ketones (TFMKs) have emerged as crucial building blocks in the synthesis of these valuable compounds. Among them, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone stands out as a versatile reagent. This guide provides an objective comparison of its performance in key synthetic transformations against other relevant trifluoromethyl ketones, supported by experimental data.

The Role of the Trifluoromethyl Group in Ketone Reactivity

The strongly electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making TFMKs highly susceptible to nucleophilic attack. This heightened reactivity is a key advantage in various synthetic applications. However, it can also present challenges in controlling reaction selectivity.

Comparative Performance in Key Synthetic Reactions

To provide a clear comparison, this guide will focus on two fundamental carbon-carbon bond-forming reactions where ketones are commonly employed: the Aldol reaction and the Horner-Wadsworth-Emmons reaction.

Aldol Reaction: A Pathway to Chiral Alcohols and Chalcones

The Aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones (chalcones). The enhanced electrophilicity of TFMKs makes them excellent substrates for this reaction.

A significant application of the Aldol reaction with TFMKs is in the synthesis of chiral trifluoromethylated alcohols, which are key structural motifs in many pharmaceuticals. For instance, the asymmetric aldol reaction of trifluoromethyl ketones with enolizable ketones, catalyzed by chiral organocatalysts, can produce these valuable products with high enantioselectivity.

Logical Workflow for Asymmetric Aldol Reaction:

Aldol_Reaction TFMK Trifluoromethyl Ketone (e.g., this compound) Enolizable_Ketone Enolizable Ketone (e.g., Acetone) Enamine Enamine Intermediate Enolizable_Ketone->Enamine + Catalyst Catalyst Chiral Organocatalyst (e.g., Proline derivative) Aldol_Adduct β-Hydroxy Trifluoromethyl Ketone (Chiral Alcohol) Enamine->Aldol_Adduct + TFMK

Caption: Asymmetric Aldol Reaction Workflow.

Table 1: Comparison of Ketone Substrates in Chalcone Synthesis

Ketone SubstrateAldehydeBaseSolventReaction TimeYieldReference
1-(4-methoxyphenyl)ethanone4-fluorobenzaldehydeKOHEthanol4 h (conventional)High[1]
1-(4-methoxyphenyl)ethanone4-fluorobenzaldehydeKOHEthanol10 min (ultrasound)High[1]
AcetophenoneBenzaldehydeNaOHEthanol--[2]
1-(2',4'-difluorobiphenyl-4-yl)ethanoneVarious aldehydesNaOH (40%)Solvent-free-Good[2]

Note: Specific yield data for this compound in a comparable chalcone synthesis is not provided in the cited literature.

The electron-donating methoxy group in this compound is expected to slightly reduce the carbonyl's electrophilicity compared to unsubstituted or electron-withdrawn aryl TFMKs. However, the dominant effect of the CF3 group ensures it remains a highly reactive substrate.

Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination

The Horner-Wadsworth-Emmons reaction is a powerful method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer.[3][4] The reaction involves a phosphonate carbanion reacting with an aldehyde or ketone. The reactivity of TFMKs makes them suitable substrates for this transformation, leading to the formation of trifluoromethylated alkenes.

General Experimental Workflow for HWE Reaction:

HWE_Workflow Phosphonate Phosphonate Reagent (e.g., Triethyl phosphonoacetate) Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH, BuLi) Alkene Trifluoromethylated Alkene Carbanion->Alkene + TFMK TFMK Trifluoromethyl Ketone

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Detailed experimental data for the HWE reaction of this compound is scarce in the surveyed literature. However, the general principles of the HWE reaction suggest that its performance would be comparable to other aryl TFMKs. The steric hindrance around the carbonyl group and the electronic nature of the aryl substituent would be key factors influencing the reaction rate and stereoselectivity.

Table 2: General Comparison of Ketones in the Horner-Wadsworth-Emmons Reaction

Ketone TypeReactivity with Stabilized YlidesTypical ProductStereoselectivityReference
AldehydesHighDisubstituted AlkenesHigh (E)-selectivity[3][4]
Aliphatic KetonesModerateTrisubstituted AlkenesModerate[3]
Aromatic KetonesModerate to LowTetrasubstituted AlkenesVariable[3]
Trifluoromethyl Ketones High Trifluoromethylated Alkenes Generally Good (E)-selectivity Inferred

The high electrophilicity of the carbonyl in TFMKs is expected to facilitate the initial nucleophilic attack by the phosphonate carbanion, potentially leading to higher yields and/or milder reaction conditions compared to their non-fluorinated analogs.

Other Important Transformations

Beyond these two cornerstone reactions, TFMKs are valuable substrates in a variety of other transformations:

  • Asymmetric Hydrogenation: Chiral catalysts can reduce TFMKs to enantiomerically enriched trifluoromethylated alcohols, which are crucial intermediates for drugs like Odanacatib.[5]

  • Asymmetric Reductive Amination: This reaction provides access to chiral primary α-(trifluoromethyl)arylmethylamines, another important class of pharmaceutical intermediates.[6]

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following general procedures for similar substrates can be adapted.

General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Dissolve the ketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the stirred mixture.

  • Continue stirring at room temperature for the appropriate time (ranging from minutes to hours, monitor by TLC).

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[2]

General Procedure for Horner-Wadsworth-Emmons Reaction
  • To a suspension of a base (e.g., NaH, 1.1 equivalents) in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add the phosphonate reagent (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Add a solution of the trifluoromethyl ketone (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Conclusion

This compound is a valuable reagent in organic synthesis, sharing the enhanced reactivity profile characteristic of trifluoromethyl ketones. While specific, direct comparative data remains to be extensively published, its performance in key reactions like the Aldol and Horner-Wadsworth-Emmons condensations can be confidently predicted to be robust, leading to the efficient formation of valuable trifluoromethylated building blocks. The presence of the electron-donating methoxy group may subtly modulate its reactivity compared to other aryl TFMKs, a factor that researchers can leverage in fine-tuning their synthetic strategies. Further research documenting the specific applications and quantitative performance of this particular ketone will undoubtedly solidify its position as a key tool for medicinal and materials chemists.

References

A Spectroscopic Comparison of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone and its structural analogs, 4-methoxyacetophenone and 2,2,2-trifluoroacetophenone. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols.

This guide delves into the spectroscopic nuances of this compound, a compound of interest in medicinal chemistry and materials science, by comparing it with two key analogs: 4-methoxyacetophenone, which lacks the trifluoromethyl group, and 2,2,2-trifluoroacetophenone, which lacks the methoxy group. Understanding the spectroscopic shifts and patterns induced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group is crucial for the characterization and development of novel fluorinated compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. Please note that while experimental data for the analogs are readily available, a complete experimental dataset for this compound is not available in a single public source. Therefore, some of the data presented for this compound are predicted based on the analysis of its analogs and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (δ, ppm)Methoxyl/Methyl Protons (δ, ppm)
This compound ~8.0 (d, 2H), ~7.0 (d, 2H) (Predicted)~3.9 (s, 3H) (Predicted)
4-Methoxyacetophenone 7.93 (d, 2H), 6.93 (d, 2H)3.87 (s, 3H), 2.54 (s, 3H)
2,2,2-Trifluoroacetophenone 8.05-8.02 (m, 2H), 7.69-7.64 (m, 1H), 7.55-7.50 (m, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Methoxyl/Methyl/CF₃ Carbons (δ, ppm)
This compound ~180 (q) (Predicted)~165, ~132, ~125, ~114 (Predicted)~117 (q, CF₃), ~56 (OCH₃) (Predicted)
4-Methoxyacetophenone 196.8163.5, 130.8, 130.4, 113.755.4 (OCH₃), 26.3 (CH₃)
2,2,2-Trifluoroacetophenone 181.5 (q)135.1, 131.9, 129.1, 128.9117.1 (q, CF₃)

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) vs. CFCl₃
This compound ~ -72 (Predicted)
4-Methoxyacetophenone Not Applicable
2,2,2-Trifluoroacetophenone -72.4

Table 4: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-F Stretch(es)Ar-O-C Stretch
This compound ~1705~1200-1100~1260, ~1030
4-Methoxyacetophenone 1676-1257, 1026
2,2,2-Trifluoroacetophenone 17151210, 1180, 1160-

Table 5: UV-Vis Absorption Maxima (in Ethanol)

Compoundλmax (nm)
This compound ~280 (Predicted)
4-Methoxyacetophenone 271[1]
2,2,2-Trifluoroacetophenone ~245 (Estimated)

Table 6: Mass Spectrometry (EI) Key Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 204135 [M-CF₃]⁺, 107, 77
4-Methoxyacetophenone 150135 [M-CH₃]⁺, 107, 92, 77
2,2,2-Trifluoroacetophenone 174105 [M-CF₃]⁺, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra were acquired with a 5 mm probe, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a 5 mm probe using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.

  • ¹⁹F NMR: Spectra were acquired with a 5 mm probe, a spectral width of -200 to 0 ppm, a relaxation delay of 1.0 s, and 64 scans. Chemical shifts are reported relative to CFCl₃ (0 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

  • Sample Preparation: A stock solution of the compound was prepared in absolute ethanol at a concentration of approximately 1 mg/mL. This solution was then serially diluted to obtain a final concentration of approximately 0.01 mg/mL.

  • Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm in a 1 cm quartz cuvette, using absolute ethanol as the blank.

4. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system coupled to a 5977B MS detector.

  • GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The EI source was operated at 70 eV. The mass spectra were recorded over a mass range of m/z 40-500.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compound and its analogs.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Comparison cluster_output Final Output Target This compound Data_Collection Collect Spectroscopic Data Target->Data_Collection Analog1 4-Methoxyacetophenone Analog1->Data_Collection Analog2 2,2,2-Trifluoroacetophenone Analog2->Data_Collection NMR NMR (¹H, ¹³C, ¹⁹F) Table_Generation Generate Comparative Tables NMR->Table_Generation IR FTIR IR->Table_Generation UVVis UV-Vis UVVis->Table_Generation MS Mass Spectrometry MS->Table_Generation Data_Collection->NMR Data_Collection->IR Data_Collection->UVVis Data_Collection->MS Interpretation Interpret Spectral Differences Table_Generation->Interpretation Comparison_Guide Publish Comparison Guide Interpretation->Comparison_Guide

References

A Comparative Guide to Purity Assessment of Synthesized 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone with applications in organic synthesis, ensuring high purity is critical for the reliability and reproducibility of subsequent reactions and biological testing. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for purity assessment, supported by illustrative experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of HPLC in comparison to Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) for the purity analysis of this compound.

Parameter HPLC GC-MS ¹⁹F NMR TLC
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field, specific to fluorine atoms.Differential migration on a solid stationary phase with a liquid mobile phase.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Structural confirmation and quantification of fluorinated compounds.Rapid, qualitative assessment of reaction progress and purity.
Selectivity High (tunable with mobile phase and column chemistry).Very high (mass-selective detection).Excellent for fluorinated compounds.Low to moderate.
Sensitivity High (ppm to ppb range).[1]Very high (ppb range).[1]Moderate (dependent on concentration and instrument).Low (µg range).
Quantification Excellent (with appropriate standards).Good (requires calibration).Excellent (absolute quantification possible).[2]Semi-quantitative at best.
Sample Throughput Moderate to high.Moderate.High.Very high.
Instrumentation Cost Moderate to high.High.Very high.Very low.
Illustrative Purity (%) 99.5%99.4%99.6%>95% (visual estimation)
Illustrative LOD/LOQ (µg/mL) 0.1 / 0.30.05 / 0.1510 / 30~50

Experimental Protocols

This section details a standard reversed-phase HPLC method for the purity determination of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water. A gradient elution is recommended to separate potential impurities with different polarities.

    • Solvent A: HPLC-grade water

    • Solvent B: HPLC-grade acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 15 minutes.

Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound sample and prepare a solution with a theoretical concentration of 100 µg/mL in the diluent.

Data Analysis:

The purity of the sample is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Potential Impurities:

The synthesis of this compound is often achieved through a Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.[1][3] Potential impurities that this HPLC method can separate include:

  • Unreacted starting materials (anisole).

  • Regioisomers (e.g., ortho- and meta-acylated products).

  • Polysubstituted products.[4]

Mandatory Visualization

HPLC_Workflow start Start prep_mobile Mobile Phase Preparation start->prep_mobile prep_std Standard Solution Preparation start->prep_std prep_sample Sample Solution Preparation start->prep_sample hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_mobile->hplc_system prep_std->hplc_system prep_sample->hplc_system data_acq Data Acquisition (Chromatogram) hplc_system->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation (% Area) data_proc->purity_calc end End purity_calc->end

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Other Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For this compound, which is relatively volatile, GC-MS can provide excellent separation and identification of impurities. The mass spectrometer detector offers high specificity, allowing for the confident identification of co-eluting peaks. However, thermally labile impurities may degrade in the high-temperature injector port, and derivatization might be necessary for certain impurities, adding complexity to the sample preparation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR, particularly ¹⁹F NMR, is an exceptionally valuable tool for the purity assessment of fluorinated compounds like this compound.[2] The wide chemical shift range and the direct proportionality between signal integral and the number of fluorine nuclei allow for straightforward and accurate quantification without the need for a reference standard of each impurity.[2] ¹H NMR can also be used to identify and quantify non-fluorinated impurities. The main limitations of NMR are its lower sensitivity compared to chromatographic methods and the higher cost of instrumentation.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and inexpensive technique primarily used for the qualitative monitoring of reaction progress and for preliminary purity checks.[3] It can quickly indicate the presence of major impurities. However, TLC suffers from low resolution and sensitivity, and it is not suitable for accurate quantification. It serves as a complementary technique to HPLC for quick assessments.

References

comparative analysis of different synthetic routes to 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three primary routes: Friedel-Crafts acylation, Grignard reaction, and an organolithium-mediated approach. Each method is evaluated based on reaction efficiency, substrate scope, and operational considerations, with supporting experimental data and detailed protocols to aid in methodological selection.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard ReactionRoute 3: Organolithium Route
Starting Materials Anisole, Trifluoroacetic anhydride4-Bromoanisole, Magnesium, Ethyl trifluoroacetate4-Bromoanisole, n-Butyllithium, Trifluoroacetic acid
Key Transformation Electrophilic aromatic substitutionNucleophilic acyl substitutionNucleophilic addition-elimination
Typical Yield 75-90%60-80%65-85%
Reaction Time 2-6 hours4-8 hours (including Grignard formation)3-6 hours
Key Advantages High yielding, uses readily available starting materials.Avoids strong Lewis acids, good for substituted anisoles.Good functional group tolerance, high reactivity.
Key Challenges Requires a strong Lewis acid catalyst which can be moisture sensitive and generate significant waste. Potential for ortho/para isomer formation.Grignard reagent is highly reactive and moisture sensitive. Requires anhydrous conditions.Requires cryogenic temperatures and strictly anhydrous and inert conditions.

Synthetic Workflows

The following diagrams illustrate the logical flow of the three primary synthetic routes to this compound.

friedel_crafts_workflow cluster_start Starting Materials Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Catalyst Lewis Acid (e.g., AlCl3, FeCl3) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Product This compound Workup->Product

Caption: Friedel-Crafts Acylation Workflow.

grignard_workflow cluster_start Starting Materials Bromoanisole 4-Bromoanisole Grignard_Formation Grignard Reagent Formation Bromoanisole->Grignard_Formation Mg Magnesium Mg->Grignard_Formation EtTFA Ethyl Trifluoroacetate Reaction Nucleophilic Acyl Substitution EtTFA->Reaction Grignard_Reagent 4-Methoxyphenyl- magnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Reagent->Reaction Workup Aqueous Workup Reaction->Workup Product This compound Workup->Product

Caption: Grignard Reaction Workflow.

organolithium_workflow cluster_start Starting Materials Bromoanisole 4-Bromoanisole Lithiation Lithiation Bromoanisole->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation TFA Trifluoroacetic Acid Reaction Nucleophilic Addition TFA->Reaction Organolithium 4-Methoxyphenyllithium Lithiation->Organolithium Organolithium->Reaction Workup Aqueous Workup Reaction->Workup Product This compound Workup->Product

Caption: Organolithium Route Workflow.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Anisole

This method involves the direct acylation of anisole using trifluoroacetic anhydride in the presence of a Lewis acid catalyst.

Materials:

  • Anisole (1.0 eq)

  • Trifluoroacetic anhydride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the Lewis acid (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension.

  • Slowly add a solution of anisole (1.0 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water and 5% HCl solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Grignard Reaction

This route involves the preparation of a Grignard reagent from 4-bromoanisole, which then reacts with an electrophilic trifluoroacetyl source.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Ethyl trifluoroacetate (1.0 eq)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Activate the magnesium turnings (1.1 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Add a small crystal of iodine and a few drops of a solution of 4-bromoanisole (1.0 eq) in anhydrous ether/THF.

    • Once the reaction initiates (indicated by heat evolution and color change), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Trifluoroacetate:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous ether/THF dropwise, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding it to a stirred, ice-cold saturated NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired product.

Route 3: Organolithium Route

This method utilizes a highly reactive organolithium reagent generated from 4-bromoanisole to react with trifluoroacetic acid.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (1.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Organolithium Formation:

    • To a solution of 4-bromoanisole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Reaction with Trifluoroacetic Acid:

    • In a separate flask, prepare a solution of trifluoroacetic acid (1.0 eq) in anhydrous THF and cool it to -78 °C.

    • Slowly transfer the freshly prepared 4-methoxyphenyllithium solution to the trifluoroacetic acid solution via cannula, keeping the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by adding 1 M HCl until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for certain reagents. The Friedel-Crafts acylation offers a direct and often high-yielding approach, though it necessitates the use of strong Lewis acids. The Grignard and organolithium routes provide valuable alternatives, particularly when milder conditions are preferred or when dealing with substrates that are sensitive to Lewis acids. Careful consideration of the advantages and challenges of each method, as outlined in this guide, will enable the selection of the most appropriate and efficient synthetic strategy.

A Comparative Guide to the Structural Validation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous process of chemical synthesis and characterization, unequivocal structural validation is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for confirming the structure of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. While X-ray crystallography offers the most definitive three-dimensional structural elucidation, its application is contingent on the formation of a suitable single crystal. In instances where this is not feasible, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a powerful and reliable alternative for comprehensive structural verification.

The Gold Standard: X-ray Crystallography

X-ray crystallography stands as the unambiguous "gold standard" for determining the precise arrangement of atoms within a crystalline solid. This technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

Hypothetical X-ray Crystallographic Data for this compound

To date, a public crystal structure of this compound has not been deposited in major crystallographic databases. However, a hypothetical dataset for a successful crystallographic experiment would resemble the following:

Parameter Hypothetical Value Information Provided
Crystal SystemMonoclinicBasic crystal lattice symmetry.
Space GroupP2₁/cThe symmetry elements of the unit cell.
a (Å)10.123Unit cell dimensions.
b (Å)5.432Unit cell dimensions.
c (Å)15.678Unit cell dimensions.
α (°)90Angles between unit cell axes.
β (°)95.12Angles between unit cell axes.
γ (°)90Angles between unit cell axes.
Volume (ų)857.9Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: A single crystal of this compound of suitable size and quality would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture thereof).

  • Data Collection: The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Alternative Spectroscopic Validation Methods

In the absence of a single crystal suitable for X-ray diffraction, a combination of spectroscopic techniques provides a robust and comprehensive validation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.0Doublet2HAromatic protons ortho to the carbonyl group
~7.0Doublet2HAromatic protons meta to the carbonyl group
~3.9Singlet3HMethoxy (-OCH₃) protons

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment
~185 (quartet, J ≈ 35 Hz)Carbonyl carbon (C=O)
~165Aromatic carbon attached to the methoxy group
~132Aromatic carbons ortho to the carbonyl group
~128Aromatic carbon ipso to the carbonyl group
~117 (quartet, J ≈ 290 Hz)Trifluoromethyl carbon (-CF₃)
~114Aromatic carbons meta to the carbonyl group
~56Methoxy carbon (-OCH₃)

¹⁹F NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment
~ -72SingletTrifluoromethyl group (-CF₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
~1710StrongC=O (carbonyl) stretch of the ketone
~1600, ~1580, ~1510Medium-StrongC=C aromatic ring stretches
~1260StrongC-O-C (ether) asymmetric stretch
~1170StrongC-F stretches of the trifluoromethyl group
~1030StrongC-O-C (ether) symmetric stretch

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
204High[M]⁺, Molecular ion
135High[M - CF₃]⁺, Loss of the trifluoromethyl radical
107Medium[C₇H₇O]⁺, Fragment from the methoxyphenyl group
77Medium[C₆H₅]⁺, Phenyl fragment
69Medium[CF₃]⁺, Trifluoromethyl cation

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Comparative Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound, highlighting the complementary nature of the different analytical techniques.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Techniques cluster_confirmation Structure Confirmation Synthesis Synthesize and Purify This compound Xray X-ray Crystallography (Requires Single Crystal) Synthesis->Xray Crystal Formation Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy No Crystal Confirmed Structure Confirmed Xray->Confirmed Definitive 3D Structure NMR NMR (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Confirmed Combined Evidence IR->Confirmed Combined Evidence MS->Confirmed Combined Evidence

Caption: Workflow for structural validation.

Conclusion

While X-ray crystallography provides the most definitive structural information for this compound, its requirement for a high-quality single crystal can be a limiting factor. In the absence of crystallographic data, a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry offers a powerful and comprehensive approach to structural validation. The orthogonal data provided by these techniques, when taken together, can confirm the molecular structure with a high degree of confidence, ensuring the identity and purity of the compound for research and development purposes.

A Comparative Analysis of the Biological Efficacy of Fluorinated versus Non-Fluorinated Methoxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological efficacy of fluorinated and non-fluorinated methoxyacetophenones, a class of compounds that serve as precursors to various biologically active molecules, such as chalcones. The introduction of fluorine can significantly modulate factors like metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved therapeutic potential.[1][2][3][4] This analysis focuses on their comparative performance as enzyme inhibitors and anticancer agents, supported by experimental data.

Quantitative Comparison of Biological Activity

The following tables summarize the inhibitory activities of representative fluorinated and non-fluorinated methoxyacetophenone derivatives against various biological targets.

Table 1: Comparison of Inhibitory Activity against Enzymes Linked to Type 2 Diabetes

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
2,4-dihydroxyacetophenone (Non-fluorinated precursor)α-glucosidase0.97 ± 0.02Acarbose8.60 ± 0.20
α-amylase6.89 ± 0.04Acarbose1.96 ± 0.03
4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenoneα-glucosidase0.81 ± 0.07Acarbose8.60 ± 0.20
α-amylase4.87 ± 0.02Acarbose1.96 ± 0.03
PTP1B27.05 ± 0.01Suramin4.63 ± 0.003

Data extracted from a study on sulfonic ester derivatives of 2-hydroxy-4-(hydroxy/methoxy)acetophenone.[5]

Table 2: Comparison of Anticancer Activity of Chalcone Derivatives

Chalcones are synthesized from acetophenones, and the following data compares the efficacy of fluorinated chalcones derived from methoxyacetophenones against various cancer cell lines. A direct comparison with a non-fluorinated methoxy-chalcone from the same study is limited in the provided literature; however, the data demonstrates the high potency achieved with fluorinated structures.

CompoundCancer Cell LineIC50 (µM)
α-Fluorinated chalcone 4c5 human cancer cell lines0.025 - 0.202
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeHuman Cancer Cell Line Panel (39 systems)Most effective in the panel
Fluoro-substituted ChalconesA549, A498, HeLa, A375, HepG20.029 - 0.729

Note: The IC50 values represent the concentration of a drug required for 50% inhibition in vitro. The data is compiled from various studies and experimental conditions may differ.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of these compounds.

In Vitro α-Glucosidase Inhibition Assay

This assay assesses the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is started by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Measurement: The enzymatic reaction produces p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the compound.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway

Chalcones, which can be derived from methoxyacetophenones, often exert their anticancer effects by modulating various signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is frequently dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chalcones Fluorinated/ Non-fluorinated Chalcones Chalcones->PI3K Inhibition Chalcones->Akt Inhibition Chalcones->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by chalcones.

Experimental Workflow

The general workflow for comparing the biological efficacy of fluorinated and non-fluorinated compounds is depicted below.

Experimental_Workflow start Start synthesis Synthesis of Fluorinated & Non-fluorinated Methoxyacetophenone Derivatives start->synthesis char Structural Characterization (NMR, MS) synthesis->char bio_assay Biological Assays char->bio_assay enzyme Enzyme Inhibition Assays (e.g., α-glucosidase) bio_assay->enzyme cancer Anticancer Activity Assays (e.g., MTT) bio_assay->cancer data Data Collection (IC50 values) enzyme->data cancer->data analysis Comparative Analysis of Efficacy data->analysis end Conclusion analysis->end

Caption: General workflow for synthesis and biological evaluation.

References

Safety Operating Guide

Proper Disposal of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a compound often used in pharmaceutical research and organic synthesis, is critical to ensure laboratory safety and environmental protection. This guide provides a direct, procedural framework for its handling and disposal, emphasizing adherence to regulatory compliance and best safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate caution. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2][3]

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately and thoroughly with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses and continue rinsing.[1] Persistent irritation warrants medical advice.[3]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1] If the person feels unwell, contact a poison center or doctor.[3]

Disposal Protocol for this compound

The standard and required method for the disposal of this compound is through a licensed and approved waste disposal contractor.[3][4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Store waste this compound in its original container or a clearly labeled, compatible, and tightly sealed waste container.[1][3]

    • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the container is stored in a designated hazardous waste accumulation area.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

    • Include any relevant hazard pictograms (e.g., irritant).

  • Documentation:

    • Maintain a log of the accumulated waste, noting the quantity and date of addition. This is crucial for regulatory compliance and for the waste disposal contractor.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal company.

    • Provide the EHS department with all necessary information regarding the waste, including its identity and quantity.

  • Handling Contaminated Materials:

    • Any materials, such as personal protective equipment, paper towels, or absorbent pads, that are grossly contaminated with this compound must also be disposed of as hazardous waste.

    • Place these contaminated items in a sealed and appropriately labeled waste bag or container and manage them alongside the chemical waste. Take off contaminated clothing and wash it before reuse.[1]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance. Avoid creating dust.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Operational Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Disposal of 2,2,2-trifluoro-1- (4-methoxyphenyl)ethanone Required ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste (Unused Reagent, Contaminated Material, Spill Debris) ppe->assess_waste containerize Step 3: Place in a Labeled, Sealed Hazardous Waste Container assess_waste->containerize log_waste Step 4: Document Waste in Accumulation Log containerize->log_waste storage Step 5: Store in Designated Cool, Dry, Well-Ventilated Area log_waste->storage contact_ehs Step 6: Contact EHS for Licensed Contractor Pickup storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, logistical plans, and disposal procedures for handling 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to standard safety practices.

Chemical and Physical Properties

PropertyValue
Molecular Formula C9H7F3O2[1]
Molar Mass 204.15 g/mol [1]
Appearance Colorless or light yellow liquid or solid[1]
Boiling Point 64°C at 0.5 mmHg[1]
Melting Point Approximately 35-36°C[1]
Density 1.32 g/cm³[1]
Solubility Soluble in most organic solvents[1]

Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The signal word for this chemical is Warning .[2]

Personal Protective Equipment (PPE)

The mandatory personal protective equipment for handling this compound is summarized below.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection GlovesHandle with chemical-impermeable gloves. Nitrile gloves are not recommended for ketones; consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[3] Gloves must be inspected prior to use.
Protective ClothingWear fire/flame resistant and impervious clothing.[3]
Respiratory Protection RespiratorUse in a well-ventilated area.[2][3] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[3]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to minimize risks.

Handling Protocol

  • Preparation:

    • Ensure adequate ventilation, such as working in a chemical fume hood.[2]

    • Inspect all PPE for integrity before use.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Handling:

    • Avoid contact with skin and eyes.[1][2]

    • Avoid inhalation of aerosols or vapors.[1][2]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

    • Collect the spilled material into a suitable, closed container for disposal.[3]

Disposal Plan

As a fluorinated organic compound, this compound is considered a halogenated organic waste.[5]

  • Waste Segregation:

    • Collect all waste materials, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix halogenated organic waste with non-halogenated organic waste.[6][7] This is because halogenated solvents require incineration for disposal, which is a more expensive and different process than the fuel blending used for non-halogenated solvents.[7]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[8] Do not use abbreviations.

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal facility in accordance with all applicable local, regional, and national regulations.[2]

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_materials Prepare Materials & Equipment prep_vent->prep_materials handling_weigh Weigh/Measure Compound prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction handling_storage Store Securely handling_reaction->handling_storage disp_collect Collect Waste handling_reaction->disp_collect emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure Exposure Response handling_reaction->emergency_exposure disp_segregate Segregate Halogenated Waste disp_collect->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose via Approved Facility disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.